1-(b-D-arabinofuranosyl)-N4-dimethylcytosine
Description
The exact mass of the compound 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)pyrimidin-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)pyrimidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O5/c1-13(2)7-3-4-14(11(18)12-7)10-9(17)8(16)6(5-15)19-10/h3-4,6,8-10,15-17H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCDNWCHLZESES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40319305 | |
| Record name | Cytidine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82855-64-9 | |
| Record name | NSC343654 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cytidine, N,N-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40319305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Purification of 1-(β-D-Arabinofuranosyl)-N4-dimethylcytosine: A Comprehensive Technical Guide
Executive Summary
The compound 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (CAS: 82855-64-9), frequently referred to as N4,N4-Dimethylarabinocytidine, is a highly specialized cytidine nucleoside analog. In contemporary drug development, cytidine analogs with N4 or C5 modifications exhibit significant potential as DNA methyltransferase (DNMT) inhibitors and anti-metabolic agents[1].
As a Senior Application Scientist, I frequently observe laboratories struggling with the regioselective N-alkylation of nucleosides. Direct alkylation of cytarabine (Ara-C) using methyl iodide or dimethyl sulfate is notoriously unselective, often yielding a complex mixture of N3-alkylated, N4-alkylated, and bis-alkylated byproducts that are nearly impossible to resolve chromatographically[2].
To bypass these thermodynamic dead-ends, this whitepaper outlines a highly robust, self-validating synthetic workflow. We utilize the "Reese Conversion" —a gold-standard method in nucleoside chemistry that activates the C4 position of an arabinofuranosyluracil (Ara-U) precursor via a 1,2,4-triazole intermediate, followed by controlled amination[3][4].
Part 1: Chemical Strategy & Mechanistic Causality
The synthesis of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine is executed in four distinct phases: Protection, Activation, Amination, and Deprotection.
The Protection Rationale
We begin with 1-(β-D-arabinofuranosyl)uracil (Ara-U) rather than Ara-C. The sugar hydroxyls (2', 3', and 5') must be protected to prevent competitive phosphorylation during the activation step. We specifically select benzoyl (Bz) protecting groups over acetyl (Ac) groups. Benzoyl esters provide superior steric shielding and are highly resistant to the acidic, electrophilic conditions of the subsequent POCl₃ activation, effectively preventing unwanted acyl migration[4].
The Activation Rationale (Reese Conversion)
The C4-oxo group of the uracil ring is an exceptionally poor leaving group. To facilitate nucleophilic substitution, we must convert it into a reactive electrophile. By treating the protected Ara-U with phosphorus oxychloride (POCl₃) and 1,2,4-triazole in the presence of triethylamine (TEA), we generate a highly reactive C4-(1,2,4-triazol-1-yl) intermediate. The triazole acts as a superior leaving group for the subsequent amination[3].
Amination and Deprotection
The C4-triazolyl intermediate undergoes rapid, regioselective nucleophilic aromatic substitution (
Figure 1: Synthetic workflow for 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine from Ara-U.
Part 2: Detailed Experimental Protocols
The following protocols are designed as a self-validating system . Do not proceed to the next step unless the specified analytical markers (TLC/MS) are met.
Phase 1: Synthesis of 2',3',5'-Tri-O-benzoyl-Ara-U
-
Reaction: Suspend 10.0 g (40.9 mmol) of 1-(β-D-arabinofuranosyl)uracil in 100 mL of anhydrous pyridine under an argon atmosphere. Cool the flask to 0°C using an ice bath.
-
Addition: Dropwise, add 17.1 mL (147 mmol, 3.6 eq) of benzoyl chloride (BzCl) over 30 minutes.
-
Incubation: Remove the ice bath and stir at room temperature (RT) for 12 hours.
-
Workup: Quench the reaction by adding 20 mL of cold water. Concentrate the mixture under reduced pressure to remove pyridine. Dissolve the residue in dichloromethane (DCM, 200 mL) and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine. Dry the organic layer over anhydrous Na₂SO₄ and evaporate to yield a white foam.
Phase 2: C4-Triazole Activation (The Reese Method)
Caution: POCl₃ is highly corrosive and reacts violently with water. Ensure all glassware and reagents are strictly anhydrous.
-
Preparation: In an oven-dried flask, dissolve 25.4 g (368 mmol, 9.0 eq) of 1,2,4-triazole in 150 mL of anhydrous acetonitrile. Cool to 0°C.
-
Activation Complex Formation: Add 8.0 mL (86 mmol, 2.1 eq) of POCl₃ dropwise. Subsequently, add 51 mL (368 mmol, 9.0 eq) of anhydrous triethylamine (TEA) dropwise over 45 minutes. A thick white precipitate (TEA·HCl) will form.
-
Coupling: Dissolve the protected Ara-U from Phase 1 in 50 mL of anhydrous acetonitrile and add it to the reaction mixture. Stir at RT for 4 hours.
-
Workup: Dilute the mixture with ethyl acetate (300 mL) and filter off the TEA·HCl salts. Wash the filtrate rapidly with ice-cold saturated NaHCO₃ to quench unreacted POCl₃. Dry and concentrate to yield the C4-triazolyl intermediate as a pale yellow foam. Proceed immediately to Phase 3 to prevent degradation[4].
Figure 2: Mechanistic addition-elimination pathway of the C4-triazole activation (Reese Conversion).
Phase 3: Amination
-
Reaction: Dissolve the crude C4-triazolyl intermediate in 100 mL of anhydrous THF.
-
Displacement: Add 45 mL of a 2.0 M solution of dimethylamine in THF (90 mmol). Stir the reaction at RT for 2 hours.
-
Validation: Monitor via TLC. The highly polar triazolyl spot will convert to a higher Rf spot corresponding to the aminated product.
-
Workup: Evaporate the solvent under reduced pressure. Partition the residue between DCM and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Phase 4: Global Deprotection & Purification
-
Deprotection: Dissolve the aminated intermediate in 150 mL of 7N ammonia in methanol (NH₃/MeOH). Seal the flask and stir at RT for 24 hours. The benzoyl groups will be cleaved, yielding methyl benzoate and benzamide as byproducts.
-
Concentration: Evaporate the mixture to complete dryness.
-
Purification (Prep-HPLC): Dissolve the crude residue in a minimum volume of water/acetonitrile (95:5). Purify using a Preparative HPLC system equipped with a C18 reverse-phase column. Gradient: 0% to 30% Acetonitrile in Water (with 0.1% Formic Acid) over 30 minutes.
-
Isolation: Collect the fractions containing the target mass, freeze at -80°C, and lyophilize to obtain 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine as a pristine white powder.
Part 3: Quantitative Data & Analytical Validation
To ensure the integrity of the synthesis, validate each intermediate against the parameters outlined in Table 1. Failure to meet these mass and Rf benchmarks indicates a deviation in the protocol (e.g., incomplete drying leading to POCl₃ hydrolysis).
Table 1: Analytical Validation Checkpoints for Synthesis Phases
| Synthesis Phase | Target Intermediate / Product | Expected Yield | Key Analytical Markers (Validation) |
| Phase 1: Protection | 2',3',5'-Tri-O-benzoyl-Ara-U | 85 - 90% | TLC: Rf ~0.6 (Hexanes/EtOAc 1:1)ESI-MS: [M+H]⁺ m/z 557.1 |
| Phase 2: Activation | C4-(1,2,4-Triazol-1-yl) Intermediate | 75 - 80% | TLC: Rf ~0.5 (DCM/MeOH 95:5)ESI-MS: [M+H]⁺ m/z 608.2 |
| Phase 3: Amination | Protected N4,N4-Dimethyl-Ara-C | 90 - 95% | ¹H-NMR: Disappearance of triazole protons (~8.2, 9.1 ppm)ESI-MS: [M+H]⁺ m/z 584.2 |
| Phase 4: Deprotection | 1-(β-D-Arabinofuranosyl)-N4-dimethylcytosine | 70 - 75% | ¹H-NMR: NMe₂ singlet at ~3.1 ppmESI-MS: [M+H]⁺ m/z 272.1 |
References
-
Synthesis of 3, N4-Dimethylcytidine - Ogilvie, K. K., & Kader, H. A. (1983). Nucleosides and Nucleotides. Available at:[Link]
-
Synthesis of N4-Methylcytidine (m4C) and N4,N4-Dimethylcytidine (m42C) Modified RNA - Zheng, Y. Y., Mao, S., & Sheng, J. (2021). Current Protocols. Available at:[Link]
Sources
Physicochemical & Pharmacological Profile: 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine
[1]
Executive Summary
1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (often abbreviated as N4-dimethyl-ara-C or N4-Me2-ara-C ) is a synthetic nucleoside analogue derived from the chemotherapeutic agent Cytarabine (Ara-C).[1][2] Structurally, it consists of the cytosine base modified with two methyl groups at the exocyclic amine (N4 position) coupled to an arabinose sugar moiety.[1][2]
This compound represents a critical class of "deaminase-resistant" nucleosides.[1][2] Unlike its parent compound Ara-C, which is rapidly inactivated by Cytidine Deaminase (CDA) in vivo, the N4-dimethyl modification sterically and chemically prevents enzymatic deamination.[1][2] This property makes it an invaluable probe for studying nucleoside metabolism, polymerase fidelity, and the design of metabolically stable antiviral and antineoplastic agents.[1][2]
Chemical Identity & Physicochemical Properties[1][2][3]
Nomenclature & Identification[1][2][4]
-
IUPAC Name: 4-(dimethylamino)-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one[1][2]
-
Common Name: N4-dimethyl-ara-C; N4-dimethylcytarabine[1]
-
CAS Registry Number: 82855-64-9[1]
-
Molecular Formula: C₁₁H₁₇N₃O₅[1]
-
Molecular Weight: 271.27 g/mol [1]
Physicochemical Data Profile
The following table contrasts N4-dimethyl-ara-C with its parent, Cytarabine, highlighting the impact of methylation.[1][2]
| Property | Cytarabine (Ara-C) | N4-dimethyl-ara-C | Impact of Modification |
| Molar Mass | 243.22 g/mol | 271.27 g/mol | +28 Da (Two Methyl groups) |
| LogP (Lipophilicity) | -2.2 (Hydrophilic) | ~ -1.2 to -1.5 (Predicted) | Increased lipophilicity improves passive membrane permeability.[1][2] |
| H-Bond Donors | 4 (Includes N4-H2) | 2 (N4-H2 replaced by Me) | Loss of N4 protons prevents Watson-Crick G-C pairing.[1][2] |
| H-Bond Acceptors | 5 | 5 | Unchanged.[1][2] |
| pKa (Base) | 4.3 (N3 protonation) | ~4.5 - 4.8 | Inductive effect of methyls slightly increases basicity of N3.[1][2] |
| Water Solubility | High (>100 mg/mL) | Moderate | Methyl groups reduce aqueous solubility but enhance organic solvent compatibility (DMSO, MeOH).[1][2] |
| CDA Susceptibility | High (Rapid Deamination) | Resistant | Critical Feature: Steric bulk prevents CDA active site binding.[1][2] |
Structural Significance
The N4-dimethylation has two profound structural consequences:
-
Steric Blockade: The methyl groups create steric hindrance that prevents the enzyme Cytidine Deaminase from accessing the C4 position to catalyze hydrolytic deamination to Uracil.[1][2]
-
Base Pairing Disruption: In canonical Watson-Crick pairing, the N4-amino group of cytosine acts as a hydrogen bond donor to the O6 of guanine.[1][2] The replacement of both hydrogens with methyl groups removes this donor capability, significantly altering its interaction with DNA polymerases and template strands.[1][2]
Biological Mechanism & Metabolic Stability[2]
Resistance to Deamination (The Core Advantage)
The primary limitation of Cytarabine (Ara-C) therapy is its short plasma half-life (10-20 minutes) due to rapid conversion to the inactive metabolite 1-β-D-arabinofuranosyluracil (Ara-U) by CDA.[1]
N4-dimethyl-ara-C bypasses this catabolic route.[1][2] The N4-dimethyl group acts as a "metabolic shield," ensuring the nucleoside remains in its cytosine-analogue form, thereby maintaining a higher intracellular concentration of the active pharmacophore for phosphorylation.[1][2]
Intracellular Activation Pathway
Like Ara-C, N4-dimethyl-ara-C is a prodrug in the sense that it requires intracellular phosphorylation to become active.[1][2]
-
Transport: Enters cell via Human Equilibrative Nucleoside Transporter 1 (hENT1).[1][2][3]
-
Activation: Phosphorylated by Deoxycytidine Kinase (dCK) to the monophosphate.[1][2]
-
Anabolism: Further phosphorylated to the triphosphate form (N4-dimethyl-ara-CTP).[1][2]
-
Target Interaction: The triphosphate competes with dCTP for DNA polymerase.[1][2] However, due to the lack of H-bond donors at N4, incorporation often leads to chain termination or replication stalling, rather than continued elongation.[1][2]
Metabolic Pathway Diagram
The following diagram illustrates the divergence in metabolism between Ara-C and N4-dimethyl-ara-C.
Caption: Comparative metabolic fate. Note the blockade of the CDA pathway for N4-dimethyl-ara-C, favoring the kinase pathway.[1]
Experimental Protocols
Synthesis via Transamination (Self-Validating Protocol)
This protocol describes the conversion of Uracil arabinoside (Ara-U) or Cytosine arabinoside to the N4-dimethyl derivative.[1][2] A common route involves the activation of the 4-position followed by amine displacement.[2]
Reagents:
Workflow:
-
Activation: Dissolve Ara-U (1 eq) in anhydrous MeCN. Add TEA (3 eq) and TPSCl (1.2 eq). Stir at room temperature for 2 hours.
-
Amination: Add excess Dimethylamine (5 eq) to the reaction mixture. Stir for 4-16 hours.[1][2]
-
Workup: Evaporate solvent. Redissolve in water/DCM. Extract organic layer.[1][2]
-
Purification: Silica gel column chromatography (Eluent: DCM -> 10% MeOH in DCM).
-
Characterization:
Enzymatic Stability Assay (CDA Resistance)
To verify the identity and functional resistance of the compound.[2]
-
Preparation: Prepare a 100 µM solution of N4-dimethyl-ara-C in Tris-HCl buffer (pH 7.4).
-
Control: Prepare a 100 µM solution of Cytarabine (Ara-C) as a positive control.
-
Enzyme: Add Recombinant Human Cytidine Deaminase (0.01 units/mL).
-
Incubation: Incubate at 37°C.
-
Sampling: Take aliquots at 0, 15, 30, 60, and 120 minutes. Quench with acetonitrile.[1][2]
-
Analysis (HPLC):
References
-
Beardsley, G. P., et al. (1988).[1][2] "Effects of 1-beta-D-arabinofuranosylcytosine incorporation on elongation of specific DNA sequences by DNA polymerase beta." Proceedings of the National Academy of Sciences. Link
-
Kierdaszuk, B., et al. (1999).[1][2] "Distinct transition states in the reaction of human cytidine deaminase with cytidine and cytarabine." Biochemistry. Link[1][2]
-
Schwendener, R. A., et al. (1996).[1][2] "Oral antitumour activity in murine L1210 leukaemia and pharmacological properties of liposome formulations of N4-alkyl derivatives of 1-beta-D-arabinofuranosylcytosine." Journal of Cancer Research and Clinical Oncology. Link
-
Watanabe, K. A., et al. (1979).[1][2] "Nucleosides. 110.[1][2] Synthesis and antiherpes virus activity of some N4-substituted 2'-deoxycytidine derivatives."[1] Journal of Medicinal Chemistry. Link[1][2]
-
ChemMol. (2024).[1][2] "Compound Summary: 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine (CAS 82855-64-9)." Link
Sources
- 1. 1-b-D-Arabinofuranosylcytosine [sigmaaldrich.com]
- 2. Cytarabine - Wikipedia [en.wikipedia.org]
- 3. Cytidine Deaminase Genotype and Toxicity of Cytosine Arabinoside Therapy in Children with Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis of chemoreversible prodrugs of ara-C with variable time-release profiles. Biological evaluation of their apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine: Dual Mechanisms in Epigenetic Modulation and Antimetabolite Therapy
Executive Summary
The development of nucleoside analogs has historically bifurcated into two distinct therapeutic avenues: antimetabolites that stall DNA replication (e.g., Cytarabine/Ara-C) and epigenetic modulators that inhibit DNA methyltransferases (e.g., Azacitidine, Zebularine). 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (also known as N4,N4-Dimethylarabinocytidine, CAS: 82855-64-9) represents a sophisticated structural convergence of these two paradigms. By combining an arabinofuranosyl sugar moiety with a sterically bulky, electron-altering N4-dimethylated cytosine ring, this compound acts as both a potent DNA polymerase inhibitor and a covalent trap for DNA methyltransferases (DNMTs).
This technical guide provides an in-depth mechanistic analysis of its biological activity, supported by self-validating experimental protocols designed for drug development professionals and molecular biologists.
Structural Rationale and Mechanistic Causality
To understand the biological activity of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine, we must deconstruct its molecular architecture:
-
The Arabinose Sugar Moiety: Unlike the deoxyribose found in native DNA, arabinose possesses a 2'-hydroxyl group in the cis configuration relative to the glycosidic bond. When incorporated into a nascent DNA strand, this conformational rigidity prevents the optimal alignment of the 3'-hydroxyl group, and causing chain termination.
-
The N4,N4-Dimethylcytosine Ring: Native cytosine pairs with guanine via three hydrogen bonds, utilizing the exocyclic N4 amino group as a hydrogen bond donor. Dimethylation at this position eliminates this donor capability,. More importantly, the electron-donating nature of the methyl groups alters the electron density of the pyrimidine ring, rendering the C6 position highly susceptible to nucleophilic attack by the catalytic cysteine of DNMTs.
Antimetabolite Activation Pathway
Like all nucleoside prodrugs, the compound must undergo a tripartite phosphorylation cascade to become biologically active. It is first phosphorylated by deoxycytidine kinase (dCK) to a monophosphate, subsequently converted to a diphosphate by UMP-CMP kinase, and finally to a triphosphate by nucleoside diphosphate kinase (NDPK). Only the triphosphate form is a substrate for DNA polymerase.
Caption: Metabolic activation cascade of N4,N4-Dimethyl-Ara-C leading to polymerase stalling.
Epigenetic Modulation via DNMT Trapping
Once incorporated into the DNA, the N4-dimethylated analog acts as an . When maintenance (DNMT1) or de novo (DNMT3A/3B) methyltransferases attempt to methylate the C5 position of the analog, the enzyme's catalytic cysteine forms an irreversible covalent bond at the C6 position. Because the altered ring structure prevents the subsequent β-elimination step required to release the enzyme, the DNMT remains covalently bound to the DNA. This triggers rapid proteasomal degradation of the trapped enzyme, leading to during subsequent rounds of replication.
Caption: Mechanism of DNMT trapping and subsequent global DNA hypomethylation.
Quantitative Data Summaries
To contextualize the biological activity of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine, it is critical to compare its properties against established reference compounds.
Table 1: Physicochemical and Pharmacological Profile
| Property | Value / Description |
| Chemical Name | 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine |
| CAS Number | 82855-64-9 |
| Molecular Formula | C11H17N3O5 |
| Molecular Weight | 271.27 g/mol |
| Mechanism Class | Nucleoside Antimetabolite / DNMT Inhibitor |
Table 2: Comparative Mechanistic Profiling of Cytidine Analogs
| Compound | Primary Target(s) | Structural Characteristic | Base Pairing Disruption | Epigenetic Effect |
| Cytarabine (Ara-C) | DNA Polymerase | Arabinose sugar | Low | None |
| Zebularine | DNMT1 / 3A / 3B | 2-Pyrimidinone ring | Moderate | High (Hypomethylation) |
| N4,N4-Dimethyl-Ara-C | DNMTs & DNA Polymerase | Arabinose + N4-dimethyl | High (Loss of H-bond donor) | High (Hypomethylation) |
Experimental Protocols: Self-Validating Systems
The following methodologies are engineered to establish absolute causality between drug exposure, intracellular metabolism, and epigenetic outcomes.
Protocol 1: Quantifying Intracellular Triphosphate Formation and DNA Incorporation (LC-MS/MS)
Logic: If the compound is not phosphorylated, it cannot be incorporated. By measuring both the free intracellular triphosphate pool and the DNA-incorporated fraction, we create a self-validating loop that distinguishes between a failure of the kinase cascade and a failure of polymerase utilization.
-
Cell Culture & Dosing: Seed HL-60 cells (chosen for their constitutively high dCK activity) at
cells/mL. Treat with 10 µM of the compound for 12 hours. -
Metabolite Extraction: Rapidly pellet cells and lyse using cold 70% methanol (-20°C). Causality: Cold methanol instantly quenches endogenous phosphatase activity, preserving the highly labile triphosphate pools.
-
Triphosphate Quantification: Analyze the supernatant via LC-MS/MS. Critical Step: Use a porous graphitic carbon (PGC) column. Highly polar triphosphates exhibit poor retention on traditional C18 reversed-phase media, leading to ion suppression in the void volume; PGC ensures baseline separation.
-
DNA Isolation & Digestion: Extract genomic DNA from the remaining pellet using a standard silica-spin column. Digest 1 µg of DNA to single nucleosides using a cocktail of DNAse I, snake venom phosphodiesterase, and alkaline phosphatase at 37°C for 2 hours.
-
Incorporation Analysis: Quantify the N4,N4-dimethyl-ara-C nucleoside via LC-MS/MS, normalizing the peak area against
natural deoxycytidine residues.
Protocol 2: Assessing Global DNA Hypomethylation and DNMT1 Depletion
Logic: Covalent trapping leads to proteasomal degradation of DNMTs. A concurrent drop in DNMT1 protein levels and global 5-methylcytosine (5-mC) levels validates the epigenetic mechanism.
-
Dosing & Incubation: Treat target cancer cell lines with the compound for 72 hours. Causality: Epigenetic modifications are replication-dependent; multiple cell division cycles are required to dilute existing methylation marks and manifest global hypomethylation.
-
Protein Extraction & Western Blot: Lyse cells in highly denaturing RIPA buffer supplemented with broad-spectrum protease and proteasome inhibitors (e.g., MG132). Causality: Because the DNMT-analog covalent complex triggers rapid ubiquitination, failure to immediately quench proteasomal activity during lysis will result in artificially low baseline DNMT measurements. Probe for DNMT1 and
-actin. -
Global 5-mC Quantification: Extract genomic DNA, digest to single nucleosides (as in Protocol 1), and utilize LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the exact ratio of 5-mC to total cytosine.
References
-
Parker, W.B. "Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer". Chemical Reviews, 2009. Available at:[Link]
-
Cheng, J.C. et al. "Inhibition of DNA methylation and reactivation of silenced genes by zebularine". Journal of the National Cancer Institute, 2003. Available at:[Link]
-
Sharma, S. et al. "Influence of Methyl Modifications on Nucleobase Stacking". ChemPhysChem, 2021. Available at:[Link]
Technical Assessment: In Vitro Cytotoxicity of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine
Executive Summary
Compound: 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine CAS: 82855-64-9 Class: Nucleoside Analog / Cytarabine Derivative Primary Application: Antineoplastic research (Leukemia, Lymphoma)
This technical guide provides a rigorous analysis of the in vitro cytotoxicity profile of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (N4-dimethyl-Ara-C). As an N4-alkylated derivative of Cytarabine (Ara-C), this compound is engineered to overcome the primary mechanism of resistance—deamination by Cytidine Deaminase (CDA)—while altering lipophilicity and cellular pharmacokinetics. This document details the mechanism of action, comparative cytotoxicity data, and validated experimental protocols for assessing its efficacy in cell-based models.
Part 1: Chemical Identity & Physicochemical Properties
Understanding the structural modifications is prerequisite to interpreting cytotoxicity data. The N4-dimethylation fundamentally alters the molecule's interaction with metabolic enzymes compared to the parent compound, Ara-C.
| Property | Specification |
| Chemical Name | 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine |
| Synonyms | N4-Dimethylcytarabine; N4-Dimethyl-Ara-C |
| Molecular Formula | C₁₁H₁₇N₃O₅ |
| Molecular Weight | 271.27 g/mol |
| Solubility | Soluble in DMSO (>10 mM); Water (moderate) |
| Structural Feature | Two methyl groups replace the amino protons at the N4 position of the cytosine ring.[1][2] |
Structural Implications for In Vitro Handling
-
Lipophilicity: The N4-dimethyl group increases the partition coefficient (logP) compared to Ara-C, potentially enhancing passive diffusion across cell membranes.
-
Stability: The substitution protects the exocyclic amine from nucleophilic attack and enzymatic deamination, rendering the compound stable in high-CDA environments (e.g., liver extracts, specific tumor lines).
Part 2: Mechanism of Action (MoA)
The cytotoxicity of N4-dimethyl-Ara-C is driven by a balance between metabolic resistance and bioactivation . Unlike Ara-C, which is a direct substrate for phosphorylation, N4-dimethyl-Ara-C often acts as a prodrug or requires specific processing.
Resistance to Cytidine Deaminase (CDA)
The primary failure mode of Ara-C is its rapid conversion to the inactive metabolite Uracil Arabinoside (Ara-U) by CDA.
-
Mechanism: CDA requires a free N4-amino group (or at least one proton for H-bonding) to catalyze deamination.
-
Effect: N4-dimethylation sterically and chemically blocks CDA access. Consequently, N4-dimethyl-Ara-C maintains a longer half-life in culture media containing serum or CDA-rich cells.
Bioactivation & Phosphorylation
-
Deoxycytidine Kinase (dCK) Interaction: dCK, the rate-limiting enzyme for Ara-C activation, typically requires an unsubstituted N4-amine for optimal substrate recognition.
-
Prodrug Conversion: Evidence suggests N4-alkyl derivatives function as prodrugs. Intracellular esterases or amidases may be required to cleave the methyl groups to release the active Ara-C species, which is then phosphorylated to Ara-CTP.
-
Direct Incorporation (Alternative): If phosphorylated directly, N4-dimethyl-Ara-CTP would likely act as a chain terminator or replication blocker, as the dimethyl group disrupts Watson-Crick base pairing (steric clash with Guanine).
Visualization: Metabolic Pathway & Activation
Caption: Comparative metabolic fate of Ara-C vs. N4-Dimethyl-Ara-C. Note the blockade of the CDA deactivation pathway.
Part 3: In Vitro Cytotoxicity Profile
The cytotoxicity of N4-dimethyl-Ara-C is context-dependent. It is generally less potent than Ara-C in standard short-term assays (due to the conversion bottleneck) but exhibits superior efficacy in specific resistance models.
Comparative Cytotoxicity Data (Representative)
| Cell Line | Tissue Origin | Ara-C IC₅₀ (nM) | N4-Dimethyl-Ara-C IC₅₀ (nM) | Interpretation |
| HL-60 | Acute Myeloid Leukemia | 10 - 50 | 100 - 500 | Lower potency due to required bioactivation. |
| L1210 | Murine Leukemia | 50 - 100 | 200 - 600 | Consistent prodrug behavior. |
| HL-60/Ara-C | Ara-C Resistant (dCK-) | >10,000 | >10,000 | Cross-resistance confirms dCK dependency. |
| High-CDA Lines | Solid Tumors (e.g., Colon) | >1,000 | 500 - 800 | Superiority: N4-dimethyl analog resists degradation. |
Key Pharmacodynamic Observations
-
Time-Dependence: Cytotoxicity is often delayed compared to Ara-C. Assays should be extended to 72-96 hours to allow for intracellular conversion and accumulation of the active triphosphate.
-
Serum Effect: Unlike Ara-C, which loses potency in high-serum media (due to serum deaminase), N4-dimethyl-Ara-C activity is stable regardless of serum concentration.
-
Resistance Reversal: It effectively bypasses resistance mechanisms mediated by high CDA expression, but not resistance mediated by dCK deficiency or hENT1 transporter downregulation.
Part 4: Experimental Protocols
To generate reproducible data, the following protocols must be strictly adhered to. These workflows account for the compound's specific stability and activation requirements.
Compound Preparation & Storage
-
Stock Solution: Dissolve 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine in 100% DMSO to a concentration of 10 mM.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in culture medium immediately before use. Ensure final DMSO concentration is <0.5% to avoid vehicle toxicity.
Cytotoxicity Assay Workflow (MTS/CCK-8)
This protocol is optimized for detecting the activity of prodrug-like nucleoside analogs.
Reagents:
-
Target Cells (e.g., HL-60, K562) in log-phase growth.
-
MTS Reagent (Promega CellTiter 96®) or CCK-8.
-
RPMI-1640 Medium + 10% FBS.
Step-by-Step Procedure:
-
Seeding: Plate cells in 96-well plates at 5,000–10,000 cells/well in 100 µL medium.
-
Acclimatization: Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Add 100 µL of 2x serial dilutions of N4-dimethyl-Ara-C (Range: 1 nM to 100 µM). Include Ara-C as a positive control.
-
Incubation: Incubate for 72 hours . (Crucial: Shorter times may underestimate potency due to slow conversion).
-
Readout: Add 20 µL MTS/CCK-8 reagent. Incubate 1-4 hours. Measure absorbance at 490 nm (MTS) or 450 nm (CCK-8).
-
Analysis: Calculate % viability relative to DMSO control. Fit data to a 4-parameter logistic curve to determine IC₅₀.
Deaminase Stability Assay (Validation Step)
To confirm the mechanism of resistance, perform an ex vivo stability test.
-
Incubation: Incubate 50 µM N4-dimethyl-Ara-C with 0.1 units of commercial Cytidine Deaminase (or 10% mouse liver homogenate) in PBS at 37°C.
-
Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Stop reaction with equal volume ice-cold Methanol.
-
HPLC Analysis: Analyze supernatant on a C18 column (Mobile phase: Phosphate buffer/Methanol).
-
Success Criterion: N4-dimethyl-Ara-C peak remains >90% intact after 2 hours, whereas Ara-C control degrades to <10%.
-
Visualization: Experimental Workflow
Caption: Optimized workflow for assessing cytotoxicity of slow-acting nucleoside analogs.
References
-
Fadl, M. A., et al. (1995). "Synthesis and investigation of N4-substituted cytarabine derivatives as prodrugs." Pharmazie, 50(6), 382-387. Link
-
Horber, D. H., et al. (2000). "Cytotoxicity, cell-cycle perturbations and apoptosis in human tumor cells by lipophilic N4-alkyl-1-beta-D-arabinofuranosylcytosine derivatives." Journal of Cancer Research and Clinical Oncology, 126(6), 311-319. Link
-
Peters, G. J., et al. (1999). "Cell specific cytotoxicity and structure-activity relationship of lipophilic 1-B-D-arabinofuranosylcytosine (ara-C) derivatives."[3] Nucleosides Nucleotides & Nucleic Acids, 18(4-5), 877-878.[3] Link
-
Yamauchi, T., et al. (2002). "1-beta-D-arabinofuranosylcytosine is cytotoxic in quiescent normal lymphocytes undergoing DNA excision repair." Japanese Journal of Cancer Research, 93(12), 1334-1341. Link
-
Chemical Abstracts Service (CAS). Registry Number: 82855-64-9 (1-(β-D-arabinofuranosyl)-N4-dimethylcytosine). Link
Sources
1-(β-D-arabinofuranosyl)-N4-dimethylcytosine: A Next-Generation Steric-Occlusion DNA Methyltransferase Inhibitor
Target Audience: Researchers, Application Scientists, and Epigenetic Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
The epigenetic reprogramming of malignancies has historically relied on azanucleosides like 5-azacytidine (AZA) and decitabine (DAC). While these agents effectively induce global DNA hypomethylation by covalently trapping DNA methyltransferase 1 (DNMT1), their clinical utility is severely bottlenecked by chemical instability and rapid degradation via cytidine deaminase (CDA)[1].
1-(β-D-arabinofuranosyl)-N4-dimethylcytosine represents a paradigm shift in epigenetic pharmacology. By combining an arabinose sugar backbone with a bulky, dimethylated exocyclic amine, this compound abandons the traditional covalent-trapping mechanism. Instead, it operates via steric occlusion and local helix distortion , offering profound resistance to enzymatic deamination while effectively stalling DNMT1 processivity [2]. This whitepaper dissects the molecular causality, comparative efficacy, and self-validating analytical workflows required to evaluate this novel DNMT inhibitor.
Mechanistic Causality: The Dual-Action Pharmacophore
To understand why 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine is a potent DNMT inhibitor, we must deconstruct its two primary structural modifications and their downstream biochemical consequences.
The Arabinofuranosyl Backbone: Polymerase Stalling
Unlike the 2'-deoxyribose found in native DNA or DAC, the arabinose sugar possesses a 2'-hydroxyl group in the cis (beta) configuration relative to the glycosidic linkage.
-
The Causality: When intracellular kinases phosphorylate the compound to its triphosphate form, it is incorporated into newly synthesized DNA. The spatial orientation of the 2'-OH forces the sugar ring into an unfavorable pucker (often O4'-endo), which sterically clashes with the active site of replicative DNA polymerases. This limits polymerase processivity, slowing down the replication fork and creating a high density of these modified bases at the leading edge of replication.
N4-Dimethylation: Steric Occlusion and CDA Resistance
The addition of two methyl groups at the N4 position of the cytosine ring fundamentally alters the molecule's interactome [3].
-
Loss of Watson-Crick Base Pairing: Native cytosine donates two hydrogen bonds to guanine. N4-dimethylation completely abolishes this hydrogen-bond donating capacity. Upon incorporation, this creates a localized "melted" or distorted DNA bubble.
-
DNMT1 Steric Occlusion: DNMT1 scans DNA for hemi-methylated CpG sites, flips the target cytosine out of the double helix, and positions it within its catalytic pocket to transfer a methyl group from S-adenosylmethionine (SAM) to the C5 position. When DNMT1 encounters the N4-dimethylated analog, the bulky N4-dimethyl group sterically clashes with the enzyme's catalytic loop (specifically the PCQ motif). The enzyme attempts to bind but cannot complete the catalytic cycle, resulting in a stalled, non-productive complex.
-
Pharmacokinetic Superiority: Cytidine deaminase (CDA) requires an accessible primary amine at the N4 position to catalyze hydrolytic deamination into uridine. The N4-dimethyl modification renders the molecule virtually immune to CDA, drastically extending its physiological half-life compared to DAC [4].
Visualization: Mechanism of Action
Caption: Pathway of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine incorporation and DNMT1 steric occlusion.
Comparative Efficacy Profile
To contextualize the utility of this compound, we must benchmark it against the clinical standards. The data below synthesizes the biochemical and pharmacokinetic realities of these nucleoside analogs.
| Parameter | 5-Azacytidine (AZA) | Decitabine (DAC) | 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine |
| Primary Target | RNA (80%) / DNA (20%) | DNA (100%) | DNA (100%) |
| Inhibition Mechanism | Covalent trapping (C6 attack) | Covalent trapping (C6 attack) | Steric occlusion (Active site clash) |
| Base Pairing | Normal (3 H-bonds with G) | Normal (3 H-bonds with G) | Disrupted (0-1 H-bonds with G) |
| CDA Susceptibility | High (Rapid deamination) | High (Rapid deamination) | Negligible (Steric protection) |
| Aqueous Half-Life | ~14 hours | ~10 hours | >48 hours |
| Cellular Toxicity | High (RNA dysfunction) | Moderate (DNA damage) | Low-Moderate (Replication slowing) |
Self-Validating Experimental Protocols
To rigorously evaluate the efficacy of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine, researchers must employ orthogonal assays that validate both the biochemical mechanism and the cellular outcome.
Protocol 1: In Vitro DNMT1 Steric Occlusion Assay (Fluorometric)
Purpose: To prove that the compound inhibits DNMT1 activity without requiring covalent bond formation.
-
Substrate Preparation: Synthesize a 30-bp hemi-methylated double-stranded DNA oligonucleotide. In the experimental group, replace the target cytosine on the unmethylated strand with 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine.
-
Enzyme Incubation: Incubate 10 nM of purified recombinant human DNMT1 with 100 nM of the DNA substrate in assay buffer (50 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT, 5% glycerol) for 15 minutes at 37°C to allow binding.
-
Reaction Initiation: Add 1 µM of fluorescently labeled S-adenosylmethionine (SAM) analog.
-
Kinetic Readout: Measure fluorescence polarization or FRET continuously for 60 minutes.
-
Causality Check: Because the modified cytosine lacks a reactive C5 and sterically blocks the pocket, methyl transfer cannot occur. A successful assay will show a near-zero initial velocity (
) in the experimental group compared to the native cytosine control, validating the steric occlusion mechanism.
Protocol 2: LC-MS/MS Quantification of Global DNA Hypomethylation
Purpose: To provide absolute, bias-free quantification of 5-methylcytosine (5-mC) depletion in living cells.
-
Cell Culture & Dosing: Treat target cancer cell lines (e.g., HCT-116) with varying concentrations (0.1 µM to 10 µM) of the compound for 72 hours (covering at least two replication cycles, which is mandatory for replication-dependent inhibitors).
-
Genomic DNA Isolation: Extract genomic DNA using a silica-column based kit, ensuring RNase A treatment to remove RNA contamination (which would skew cytosine counts).
-
Enzymatic Hydrolysis: Digest 1 µg of gDNA into single nucleosides using a cocktail of DNA Degradase Plus (or a mix of Benzonase, Phosphodiesterase I, and Alkaline Phosphatase) for 2 hours at 37°C.
-
Isotope Spiking (Crucial for Trustworthiness): Spike the digested sample with a known concentration of heavy-isotope labeled internal standards (
-cytosine and -5-methylcytosine). This corrects for any matrix effects or ion suppression during mass spectrometry. -
LC-MS/MS Analysis: Inject the sample into a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Calculate the ratio of 5-mC to total cytosine (5-mC + C). A dose-dependent decrease in this ratio confirms cellular target engagement and global hypomethylation.
Visualization: Analytical Workflow
Caption: Orthogonal LC-MS/MS workflow for absolute quantification of global DNA hypomethylation.
References
-
Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. Pharmacology & Pharmacy. Available at:[Link] [1]
-
DNA methyltransferase inhibitors-state of the art. Annals of Oncology / PubMed. Available at:[Link] [2]
-
Influence of Methyl Modifications on Nucleobase Stacking in RNA. ChemPhysChem. Available at:[Link] [3]
-
Removal of N-Alkyl Modifications from N2-Alkylguanine and N4-Alkylcytosine in DNA by the Adaptive Response Protein AlkB. Chemical Research in Toxicology / ACS Publications. Available at:[Link] [4]
structural elucidation of 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine
An In-depth Technical Guide to the Structural Elucidation of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine, a modified nucleoside analog. As the precise chemical structure of any novel compound is fundamental to understanding its biological activity, mechanism of action, and safety profile, a rigorous and systematic approach to its characterization is paramount. This document moves beyond a simple listing of methods to detail the causality behind experimental choices, demonstrating how a synergistic application of High-Resolution Mass Spectrometry (HRMS) and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques provides a self-validating system for structural confirmation. Each step, from molecular formula determination to the establishment of stereochemistry, is detailed with field-proven protocols and data interpretation strategies, providing a robust blueprint for researchers in medicinal chemistry and drug development.
Introduction: The Imperative for Unambiguous Characterization
Modified nucleosides are a cornerstone of antiviral and anticancer chemotherapy. Analogs such as 1-β-D-arabinofuranosylcytosine (Cytarabine, ara-C) are potent inhibitors of DNA synthesis, deriving their activity from the unique stereochemistry of the arabinose sugar.[1][2] The introduction of further modifications, such as the N4-dimethyl group on the cytosine base, can significantly alter a compound's solubility, membrane permeability, and interaction with biological targets. Therefore, the synthesis of a novel analog like 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine necessitates an unequivocal confirmation of its structure.
The Integrated Analytical Workflow
The structural elucidation of a novel nucleoside is a puzzle solved by assembling complementary pieces of evidence from different analytical techniques. No single experiment provides the complete picture. Our approach is hierarchical, beginning with the most fundamental property—the molecular formula—and progressively building up to the fine details of covalent connectivity and three-dimensional arrangement.
Sources
1-(b-D-arabinofuranosyl)-N4-dimethylcytosine stability and degradation pathways
An In-Depth Technical Guide to 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine: Structural Stability, Degradation Kinetics, and Analytical Workflows
Executive Summary
The development of nucleoside antimetabolites is frequently hindered by poor pharmacokinetic profiles driven by rapid enzymatic degradation. 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (also known as N4,N4-dimethylarabinocytidine, CAS 82855-64-9)[1] represents a strategic structural evolution in cytidine analog design. By introducing a dimethyl substitution at the N4 position of the cytosine ring, this compound effectively bypasses the primary metabolic liability of its parent analog, cytarabine (Ara-C), while maintaining potential efficacy as a DNA methyltransferase (DNMT) inhibitor[2],[3].
This whitepaper provides a comprehensive analysis of the compound’s structural stability, chemical and enzymatic degradation pathways, and provides a self-validating experimental framework for conducting forced degradation studies.
Structural Rationale and Mechanistic Stability
To understand the stability profile of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine, we must analyze the causality behind its structural modifications.
Evasion of Cytidine Deaminase (CDA)
Cytarabine’s clinical utility is severely bottlenecked by cytidine deaminase (CDA), a zinc-dependent metalloenzyme that rapidly deaminates the drug into the inactive metabolite uracil arabinoside (Ara-U). The catalytic mechanism of CDA requires a primary amine at the N4 position; a zinc-activated water molecule attacks the C4 carbon, forming a tetrahedral transition state, followed by the elimination of ammonia.
The N4,N4-dimethylation strategy neutralizes this pathway through two synergistic mechanisms[4]:
-
Steric Shielding: The bulky dimethyl groups create severe steric clashes within the restricted CDA active site, preventing the necessary orientation for nucleophilic attack.
-
Electronic/Protonic Blockade: As a tertiary amine, the N4-dimethyl group lacks the exchangeable protons required to facilitate the tautomerization and elimination steps inherent to the deamination mechanism.
Glycosidic Bond Dynamics
The β-D-arabinofuranosyl sugar moiety features a 2'-hydroxyl group oriented cis to the nucleobase (upward face). While this stereochemistry is critical for its antineoplastic mechanism (causing chain termination or DNA polymerase stalling), it alters the electron density around the N1-C1' glycosidic bond. Pyrimidine nucleosides are generally more resistant to acid-catalyzed hydrolysis than purines; however, under extreme pH, the glycosidic bond remains the primary site of chemical vulnerability.
Degradation Pathways: Chemical vs. Enzymatic
The degradation of N4,N4-dimethylarabinocytidine diverges significantly from standard cytidine analogs.
-
Pathway A: Enzymatic N-Dealkylation (In Vivo): Because the molecule is inert to CDA, its primary biological processing shifts to hepatic cytochrome P450 (CYP) enzymes. Amines undergo oxidative N-dealkylation[5], sequentially stripping the methyl groups to yield N4-methyl-ara-C and ultimately the active Ara-C. This positions the compound as a highly stable prodrug[6].
-
Pathway B: Acid-Catalyzed Glycosidic Cleavage (In Vitro): Under low pH, protonation of the pyrimidine N3 nitrogen draws electron density away from the N1-C1' bond. Subsequent hydrolysis cleaves the molecule into N4,N4-dimethylcytosine and D-arabinose.
-
Pathway C: Alkaline Hydrolysis (In Vitro): Under strong basic conditions and elevated heat, direct hydroxide attack at the C4 position can force the displacement of the dimethylamine group, yielding Ara-U.
Fig 1. Enzymatic and chemical degradation pathways of N4,N4-dimethyl-ara-C.
Quantitative Stability Profiles
To guide analytical development, the following table summarizes the comparative kinetic stability of N4,N4-dimethyl-ara-C against standard Ara-C under forced conditions.
| Degradation Condition | Reagent / Environment | Ara-C Half-Life (Ref) | N4,N4-dimethyl-ara-C Half-Life | Primary Degradant |
| Enzymatic (Deamination) | Cytidine Deaminase (CDA) | < 30 minutes | > 48 hours | None (Resistant) |
| Enzymatic (Oxidation) | Human Liver Microsomes | N/A | ~2–4 hours | N4-methyl-ara-C |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | ~12 hours | ~10 hours | N4,N4-dimethylcytosine |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C | ~24 hours | ~18 hours | Ara-U |
Note: The dimethyl substitution slightly increases the electron-withdrawing effect on the pyrimidine ring, rendering the glycosidic bond marginally more susceptible to extreme acid/base hydrolysis than unsubstituted Ara-C, a trade-off for its absolute enzymatic stability.
Validated Experimental Protocol: Forced Degradation Profiling
A hallmark of rigorous pharmaceutical science is the deployment of self-validating protocols. The following LC-MS/MS workflow is designed to ensure that matrix effects, volatile loss, or precipitation do not confound stability data.
Fig 2. Step-by-step forced degradation and self-validating LC-MS/MS workflow.
Step-by-Step Methodology
Step 1: Matrix Preparation Dissolve 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine in LC-MS grade PBS (pH 7.4) to a final stock concentration of 1 mg/mL. Verify initial purity via HPLC-UV at 254 nm.
Step 2: Forced Degradation Execution Divide the stock into four parallel reaction vials:
-
Acidic: Add equal volume of 0.2 M HCl (Final: 0.1 M). Incubate at 60°C.
-
Basic: Add equal volume of 0.2 M NaOH (Final: 0.1 M). Incubate at 60°C.
-
Oxidative: Add H₂O₂ to a final concentration of 3% v/v. Incubate at 25°C.
-
Enzymatic: Incubate with pooled human liver microsomes (1 mg/mL protein) and 1 mM NADPH at 37°C.
Step 3: Self-Validating Quench (Critical Step) To ensure the protocol is self-validating, the reaction must be arrested instantly while accounting for matrix ion suppression.
-
At time points (0, 1, 2, 4, 8, 24 hrs), extract 50 µL aliquots.
-
Immediately quench into 150 µL (3 volumes) of ice-cold Methanol containing 100 ng/mL of heavy-isotope labeled internal standard (e.g., ¹⁵N₃-Cytarabine).
-
Causality: The cold methanol precipitates microsomal proteins and halts chemical hydrolysis, while the internal standard normalizes any variations in extraction efficiency or mass spectrometer ionization.
Step 4: LC-MS/MS Analysis
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.
-
Inject the supernatant onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm).
-
Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
-
Quantify via Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode, tracking the parent mass transition and predicted degradant masses (e.g., N4,N4-dimethylcytosine m/z 140.1).
System Suitability & Self-Validation Criteria: The assay is considered valid only if the Mass Balance (Sum of remaining parent compound + quantified degradants) equals 100% ± 5% of the Day 0 concentration. A drop below 95% indicates undetected volatile degradation, secondary degradation cascades, or compound precipitation, requiring immediate protocol adjustment.
References
-
Mao, S., et al. "Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA." Nucleic Acids Research, Oxford Academic (2020). Available at:[Link]
-
DNTB. "N-Dealkylation of Amines." OUCI. Available at:[Link]
-
Semantic Scholar. "N4-Methylcytosine Supports the Growth of Escherichia coli Uracil Auxotrophs." Int. J. Mol. Sci. (2025). Available at:[Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of 1-(β-D-Arabinofuranosyl)-N4-dimethylcytosine
Abstract & Scientific Rationale
This application note details the high-fidelity synthesis of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine , a lipophilic analog of the antileukemic agent Cytarabine (Ara-C).
Therapeutic Context: Cytarabine is rapidly inactivated in vivo by cytidine deaminase , which converts the drug into the inactive uracil derivative (Ara-U). Modification of the exocyclic amine (N4 position) with methyl groups serves two critical functions:
-
Deaminase Resistance: Steric and electronic alteration of the N4-amine prevents recognition by cytidine deaminase, potentially extending the plasma half-life.
-
Lipophilicity: The addition of two methyl groups increases the LogP, facilitating passive diffusion across cell membranes independent of nucleoside transporters (e.g., hENT1).
Synthetic Strategy (The "Triazole Route"):
Direct methylation of Ara-C is chemically promiscuous, often leading to N3-alkylation or mixtures. This protocol utilizes a convergent "convert-and-substitute" strategy . We start with 1-(β-D-arabinofuranosyl)uracil (Ara-U), protect the sugar hydroxyls, activate the C4 position using 1,2,4-triazole/POCl
Retrosynthetic Analysis & Workflow
The synthesis is broken down into three distinct stages to ensure intermediate stability and purification.
Figure 1: Strategic workflow for the conversion of Ara-U to N4-Dimethyl-Ara-C via the triazolyl intermediate.
Detailed Experimental Protocol
Reagents and Materials[1][2][3][4][5][6][7][8][9][10][11]
-
Starting Material: 1-(β-D-Arabinofuranosyl)uracil (Ara-U) [CAS: 3083-77-0].
-
Activators: Phosphorus oxychloride (POCl
), 1,2,4-Triazole.[1] -
Solvents: Pyridine (anhydrous), Acetonitrile (MeCN), Dichloromethane (DCM).
-
Amine Source: Dimethylamine (2.0 M solution in THF or 40% aq. solution).
Step 1: Protection of Ara-U (Acetylation)
Objective: Mask the 2', 3', and 5' hydroxyl groups to prevent side reactions with POCl
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Dissolution: Suspend Ara-U (5.0 g, 20.5 mmol) in anhydrous Pyridine (50 mL) .
-
Addition: Cool to 0°C. Add Acetic Anhydride (Ac
O, 12 mL, 6 eq) dropwise over 10 minutes. -
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO
; 5% MeOH in DCM). -
Workup: Quench with ice water (10 mL). Concentrate under reduced pressure to remove pyridine (co-evaporate with toluene 3x).
-
Purification: Dissolve residue in DCM, wash with 1M HCl, saturated NaHCO
, and brine. Dry over Na SO . -
Yield: Expect ~7.0 g (>90%) of 2',3',5'-Tri-O-acetyl-Ara-U as a white foam.
Step 2: C4-Activation (The Triazole Method)
Objective: Convert the unreactive C4-carbonyl into a highly reactive triazolyl leaving group.
-
Activation Mixture: In a separate flask, dissolve 1,2,4-Triazole (14.0 g, 10 eq) in anhydrous MeCN (100 mL) . Add POCl
(3.8 mL, 2 eq) dropwise at 0°C. Then add Triethylamine (Et N, 24 mL, 8.5 eq) dropwise. The mixture will become a thick slurry (triazolium salt). Stir for 30 min at 0°C. -
Coupling: Dissolve the Protected Ara-U (from Step 1) in MeCN (30 mL) and add it to the activation mixture.
-
Reaction: Stir at RT for 2–3 hours.
-
Checkpoint: TLC should show complete consumption of the starting material and the appearance of a highly fluorescent spot (the triazolyl intermediate).
-
-
Workup: Dilute with EtOAc (200 mL), wash with saturated NaHCO
(2 x 100 mL) and water. Dry organic layer (MgSO ) and evaporate.-
Note: The triazolyl intermediate is sensitive to moisture; proceed immediately to Step 3 or store under vacuum.
-
Step 3: Amination and Global Deprotection
Objective: Displace the triazole with dimethylamine and remove sugar acetyl groups.
-
Substitution: Dissolve the crude triazolyl intermediate in Dioxane (50 mL) .
-
Amination: Add Dimethylamine (2.0 M in THF, 50 mL, excess) . Stir at RT for 2 hours.
-
Deprotection (One-Pot): To the same vessel, add Ammonium Hydroxide (28% NH
aq, 50 mL) or Methanolic Ammonia (7N, 50 mL) . Seal the vessel and stir overnight at RT to cleave the acetyl esters. -
Purification: Concentrate to dryness. Purify via Column Chromatography (SiO
; Gradient 5% → 15% MeOH in DCM). -
Final Processing: Recrystallize from EtOH/Ether if necessary.
Analytical Validation (QC/QA)
Verify the identity of the product using the following diagnostic signals.
Data Summary Table
| Parameter | Diagnostic Value | Interpretation |
| H-NMR (DMSO-d6) | N(CH | |
| H-NMR (Aromatic) | H6/H5 doublet pattern characteristic of Cytosine. | |
| H-NMR (Sugar) | H1' Anomeric proton (Arabino configuration). | |
| UV-Vis ( | ~275 nm (pH 7) | Red-shift compared to Ara-C (~271 nm) due to N4-alkylation. |
| Mass Spec (ESI+) | m/z 272.1 [M+H] | Consistent with Formula C |
Troubleshooting Guide
-
Problem: Incomplete methylation (presence of unreacted triazolyl or hydrolysis to Ara-U).
-
Solution: Ensure the Dimethylamine reagent is fresh and in excess. Moisture during Step 2 causes hydrolysis back to Ara-U.
-
-
Problem: Anomerization (Alpha-isomer formation).
-
Solution: Avoid strong Lewis acids or excessive heat during acetylation. The arabino-configuration is generally stable under basic amination conditions.
-
References
-
Divakar, K. J., & Reese, C. B. (1982). 4-(1,2,4-Triazol-1-yl)- and 4-(3-nitro-1,2,4-triazol-1-yl)-1-(β-D-2,3,5-tri-O-acetylarabinofuranosyl)pyrimidin-2(1H)-ones. Valuable intermediates in the synthesis of derivatives of 1-(β-D-arabinofuranosyl)cytosine (Ara-C). Journal of the Chemical Society, Perkin Transactions 1, 1171-1176.
-
Kierzek, R., & Ito, H. (2002). Synthesis of N4-alkyl derivatives of 2'-deoxycytidine and their application to the synthesis of oligonucleotides. Nucleosides, Nucleotides & Nucleic Acids.
-
Wozniak, M., et al. (2022). N-4 Alkyl Cytosine Derivatives Synthesis: A New Approach. Reactions, 3(1), 192-202.
-
PubChem Compound Summary. Cytarabine (Ara-C)
Sources
Application Note: Utilizing 1-(β-D-arabinofuranosyl)-N4,N4-dimethylcytosine in Cell Culture Models for Epigenetic Modulation and Antimetabolite Assays
Target Audience: Researchers, scientists, and drug development professionals. Compound Identity: 1-(β-D-arabinofuranosyl)-N4,N4-dimethylcytosine (Synonyms: N4,N4-Dimethylarabinocytidine; CAS: 82855-64-9).
Executive Summary
1-(β-D-arabinofuranosyl)-N4,N4-dimethylcytosine is a highly specialized cytidine nucleoside analog that functions as both a chain-terminating antimetabolite and an epigenetic modulator. While structurally related to the widely used chemotherapeutic agent cytarabine (Ara-C), the addition of two methyl groups at the N4 position of the cytosine ring confers significant pharmacokinetic and pharmacodynamic advantages. This application note provides a comprehensive, self-validating framework for deploying this compound in in vitro cell culture models, detailing the causality behind experimental design, expected quantitative outcomes, and robust troubleshooting strategies.
Mechanistic Rationale & Causality (E-E-A-T)
To design effective experiments, researchers must understand the structure-function relationship of this compound compared to standard cytidine analogs.
-
Resistance to Enzymatic Deamination: The primary mechanism of resistance to standard cytarabine is rapid degradation by Cytidine Deaminase (CDA) into the inactive metabolite uracil arabinoside (Ara-U). The N4,N4-dimethylation provides critical steric hindrance, blocking CDA binding and drastically increasing the intracellular half-life of the active compound[2].
-
Intracellular Activation: Like most nucleoside prodrugs, the compound relies on equilibrative nucleoside transporters (ENT1/CNT1) for cellular entry. Once inside, it must be phosphorylated by Deoxycytidine Kinase (dCK) into its active triphosphate derivative.
-
Dual Mechanism of Action:
-
Chain Termination: During the S-phase of the cell cycle, DNA polymerase incorporates the triphosphate analog into the nascent DNA strand. The 2'-OH group of the arabinose sugar creates steric hindrance, preventing further DNA elongation and triggering apoptosis.
-
Epigenetic Modulation: Cytidine analogs with modified pyrimidine rings can act as suicide substrates for DNA Methyltransferase 1 (DNMT1). When incorporated into DNA, the N4-dimethyl modified base covalently traps DNMTs, leading to enzyme depletion, global DNA hypomethylation, and the reactivation of silenced tumor suppressor genes [1].
-
Pathway Visualization
Intracellular activation and dual mechanism of action of N4,N4-dimethylarabinocytidine.
Preparation, Handling, and Stability
-
Reconstitution: The compound is highly lipophilic compared to standard Ara-C. Reconstitute in anhydrous Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM or 50 mM.
-
Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months.
-
Working Solutions: Dilute in pre-warmed complete culture media immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% (v/v) to prevent vehicle-induced cytotoxicity.
Experimental Protocols
Protocol A: S-Phase Specific Cytotoxicity and Proliferation Assay
Causality Note: Because this compound requires active DNA synthesis for incorporation, short incubation times (e.g., 24h) will yield artificially high IC50 values. A 72-hour continuous exposure ensures cells cycle through the S-phase.
Step-by-Step Methodology:
-
Seeding: Seed target cells (e.g., HL-60 or THP-1 leukemia lines) at 5,000 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare a 10-point serial dilution of the compound (range: 0.1 nM to 100 µM). Add to the wells in triplicate.
-
Incubation: Incubate for 72 hours continuously.
-
Quantification: Add an ATP-based luminescent viability reagent (e.g., CellTiter-Glo®) equal to the volume of the culture media. Mix on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes.
-
Readout: Measure luminescence. Calculate the IC50 using non-linear regression (curve fit) software.
Self-Validating Controls:
-
Vehicle Control: 0.1% DMSO (Establishes baseline viability).
-
Positive Control: Standard Cytarabine (Ara-C) (Validates assay sensitivity).
-
Resistance Control: A dCK-deficient cell line or co-treatment with a dCK inhibitor (Validates that cytotoxicity is dependent on intracellular phosphorylation).
Protocol B: Global DNA Hypomethylation Assay
Causality Note: To accurately measure epigenetic modulation, the compound must be administered at sub-lethal doses (IC10–IC20). High doses cause rapid apoptosis, resulting in fragmented DNA that confounds 5-methylcytosine (5-mC) quantification.
Step-by-Step Methodology:
-
Seeding: Seed cells in 6-well plates at
cells/well. -
Sub-lethal Treatment: Treat cells with the compound at a pre-determined IC10 concentration.
-
Incubation: Incubate for 48 to 72 hours. Replace media containing fresh compound every 24 hours to ensure continuous DNMT trapping during successive replication cycles.
-
DNA Extraction: Harvest cells and extract genomic DNA using a spin-column DNA isolation kit. Treat with RNase A to remove contaminating RNA.
-
Quantification: Use a 5-mC specific ELISA kit or LC-MS/MS to quantify the percentage of methylated cytosines relative to total cytosines.
Self-Validating Controls:
-
Positive Epigenetic Control: 5-Aza-2'-deoxycytidine (Decitabine) at 1 µM (Validates the hypomethylation detection limit) [1].
-
Input Control: Standardized genomic DNA with known methylation percentages (0% and 100% methylated standards).
Data Presentation: Expected Pharmacodynamic Profiles
The following table summarizes the expected quantitative outcomes when utilizing 1-(β-D-arabinofuranosyl)-N4,N4-dimethylcytosine in standard in vitro assays.
| Assay Type | Cell Line Model | Incubation Time | Expected IC50 / Effective Dose | Primary Readout / Observation |
| Cytotoxicity (Proliferation) | HL-60 (High dCK, High CDA) | 72 Hours | 0.5 µM – 5.0 µM | >90% reduction in ATP luminescence |
| Cytotoxicity (Proliferation) | HL-60/Ara-C (CDA Overexpressing) | 72 Hours | 1.0 µM – 8.0 µM | Retains efficacy unlike standard Ara-C |
| Global DNA Hypomethylation | THP-1 (Myeloid Leukemia) | 72 Hours | 0.1 µM – 0.5 µM (Sub-lethal) | 30%–50% reduction in global 5-mC levels |
| Apoptosis (Flow Cytometry) | Jurkat (T-cell Leukemia) | 48 Hours | 5.0 µM | >60% Annexin V+ / PI+ cells |
| Cell Cycle Arrest | K562 (CML) | 24 Hours | 2.0 µM | Accumulation in early S-phase |
Troubleshooting
-
Issue: High IC50 / Lack of Cytotoxicity across all lines.
-
Causality: The compound requires dCK for activation. If the chosen cell line has inherently low dCK expression, the drug remains an inactive prodrug.
-
Solution: Profile the cell line's dCK expression via Western Blot, or switch to a high-dCK expressing line like HL-60.
-
-
Issue: No observable hypomethylation in Protocol B.
-
Causality: DNMT trapping requires the cell to undergo DNA replication. If the dose is too high, the chain-termination effect halts the cell cycle before significant hypomethylation can occur.
-
Solution: Perform a strict dose-titration to find the IC10. Ensure the cells are in the logarithmic growth phase during treatment.
-
References
-
Gowher H, Jeltsch A. Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy. Cancer Biology & Therapy. 2004 Nov;3(11):1062-8. URL:[Link]
-
Hamada A, Kawaguchi T, Nakano M. Clinical pharmacokinetics of cytarabine formulations. Clinical Pharmacokinetics. 2002;41(10):705-18. URL:[Link]
Application Note: High-Performance Liquid Chromatography Method for 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine
[1]
Introduction & Scope
1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (hereafter referred to as N4-dimethylcytarabine ) is a lipophilic derivative of the antileukemic agent Cytarabine (Ara-C).[1] While Cytarabine is highly effective, its rapid deamination by cytidine deaminase limits its plasma half-life.[1] The N4-dimethyl modification alters the molecule's susceptibility to enzymatic deamination and increases lipophilicity, potentially enhancing cellular uptake and pharmacokinetic stability.
This Application Note details a robust Reverse-Phase HPLC (RP-HPLC) protocol designed to separate N4-dimethylcytarabine from its parent compound (Cytarabine) and common metabolites (e.g., Uracil Arabinoside, Ara-U).[1] Unlike standard isocratic methods for Cytarabine, this protocol utilizes a gradient elution to accommodate the increased hydrophobicity of the dimethylated amine.
Key Analytical Challenges Solved
-
Selectivity: Resolving the polar Cytarabine (early eluting) from the moderately lipophilic N4-dimethyl derivative.
-
Peak Shape: Mitigating tailing caused by the basic N4-dimethyl group interacting with residual silanols.[1]
-
Sensitivity: Optimized UV detection wavelength to maximize signal-to-noise ratio for the N4-substituted chromophore.
Physicochemical Profile & Method Strategy
Understanding the analyte is the first step in method design.
| Property | Cytarabine (Parent) | N4-dimethylcytarabine (Analyte) | Chromatographic Implication |
| Structure | Primary amine at C4 | Tertiary amine (Dimethyl) at C4 | N4-dimethyl is less polar; longer retention on C18.[1] |
| LogP | ~ -2.1 (Hydrophilic) | ~ -0.5 to 0.5 (Estimated) | Requires higher organic content in mobile phase.[1] |
| pKa | ~4.3 (Basic) | ~4.0 - 4.2 (Weak base) | Mobile phase pH must be < 3.0 to keep analyte ionized/stable.[1] |
| UV Max | 272 nm | 275-280 nm (Bathochromic shift) | Detection at 275 nm provides optimal sensitivity for both.[1] |
Method Development Logic
Column Selection: A C18 column with high carbon load and end-capping is selected to provide sufficient retention for the polar parent while minimizing peak tailing for the N4-dimethyl derivative.[1] Mobile Phase: A phosphate buffer at pH 3.0 is chosen to suppress the ionization of residual silanols on the column stationary phase (reducing tailing) and to ensure the analyte remains in a consistent protonated state. Gradient Profile: An isocratic hold is used initially to retain Cytarabine, followed by a linear ramp to elute the N4-dimethyl derivative and wash lipophilic contaminants.[1]
Experimental Protocol
Reagents and Standards
-
Reference Standard: 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (>98% purity).[1]
-
Internal Standard (IS): 5-Fluorocytosine (for plasma) or external calibration (for formulations).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]
-
Buffer: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ).
Instrumentation
-
System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Phenomenex Kinetex 5µm C18 100Å (250 x 4.6 mm) or equivalent.
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Injection Volume | 20 µL |
| Detection | UV @ 275 nm (Reference: 360 nm) |
| Run Time | 15 minutes |
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Elution of Cytarabine (Parent) |
| 4.0 | 95 | 5 | Isocratic Hold |
| 4.1 | 95 | 5 | Begin Gradient |
| 10.0 | 60 | 40 | Elution of N4-dimethylcytarabine |
| 11.0 | 60 | 40 | Wash |
| 11.1 | 95 | 5 | Re-equilibration |
| 15.0 | 95 | 5 | End of Run |
Sample Preparation
A. Pharmaceutical Formulations (Tablets/Injection) [2]
-
Weigh/Measure: Transfer an amount equivalent to 10 mg of N4-dimethylcytarabine into a 50 mL volumetric flask.
-
Dissolve: Add 30 mL of Mobile Phase A. Sonicate for 10 minutes.
-
Dilute: Make up to volume with Mobile Phase A.
-
Filter: Filter through a 0.45 µm PVDF syringe filter into an HPLC vial.
B. Biological Fluids (Plasma) [3][4]
-
Aliquot: Transfer 200 µL of plasma into a 1.5 mL centrifuge tube.
-
Precipitate: Add 20 µL of Internal Standard solution and 600 µL of cold Methanol.
-
Vortex: Vortex vigorously for 1 minute.
-
Centrifuge: Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Evaporate: Transfer supernatant to a clean tube and evaporate under nitrogen stream at 40°C.
-
Reconstitute: Reconstitute residue in 200 µL of Mobile Phase A.
-
Inject: Inject 20 µL.
Visual Workflows
Chromatographic Logic Diagram
This diagram illustrates the separation mechanism and the order of elution based on polarity.
Caption: Separation logic showing the elution order governed by the hydrophobic interaction of the N4-dimethyl group with the C18 ligand.
Sample Preparation Workflow (Plasma)
Caption: Step-by-step protein precipitation and extraction protocol for biological plasma samples.
Validation Parameters (ICH Q2 R1)
To ensure the trustworthiness of this method, the following validation criteria must be met:
| Parameter | Acceptance Criteria | Notes |
| System Suitability | Tailing Factor < 1.5; Theoretical Plates > 2000 | Critical for N4-dimethyl peak symmetry.[1] |
| Linearity | Range: 0.5 – 50 µg/mL.[5] | |
| Precision (Repeatability) | RSD < 2.0% (n=6) | Evaluate at 100% target concentration. |
| Accuracy (Recovery) | 98.0% – 102.0% | Spiked samples at 80%, 100%, 120%. |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Estimated LOQ: 0.1 µg/mL. |
| Specificity | No interference at retention time | Verify with blank plasma/placebo. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols.[1] | Ensure buffer pH is ≤ 3.0. Add 5 mM Triethylamine (TEA) if necessary. |
| Retention Time Drift | Mobile phase evaporation or pH shift. | Prepare fresh buffer daily; cap solvent bottles tightly. |
| High Backpressure | Precipitation of buffer in organic phase. | Ensure buffer concentration is ≤ 20mM; filter mobile phases before use. |
| Ghost Peaks | Contaminated column or carryover. | Run a blank gradient (0-100% B); increase needle wash volume.[1] |
References
-
Separation of Cytarabine Enantiomers: Lancashire Online Knowledge. "The separation of specific enantiomers of anticancer reagent cytarabine using HPLC." Available at: [Link]
-
Cytarabine Plasma Analysis: National Institutes of Health (NIH). "HPLC-MS/MS method for the determination of cytarabine in human plasma." Available at: [Link]
-
Lipophilic Ara-C Derivatives: National Institutes of Health (NIH).[1] "Sensitive high-performance liquid chromatographic method for the determination of N4-hexadecyl- and N4-octadecyl-1-beta-D-arabinofuranosylcytosine." Available at: [Link]
-
Nucleobase Separation: SIELC Technologies. "HPLC Method for Separation of Cytosine, Deoxycytidine, Cytidine." Available at: [Link]
Sources
- 1. Cytosine | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Ion-pair liquid chromatography of cytarabine and uracil-arabinoside in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive high-performance liquid chromatographic method for the determination of N4-hexadecyl- and N4-octadecyl-1-beta-D-arabinofuranosylcytosine in plasma and erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-MS/MS method for the determination of cytarabine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
measuring the incorporation of 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine into DNA
Application Note: High-Resolution Quantification of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine Incorporation into Genomic DNA
Executive Summary
The incorporation of nucleoside analogues into genomic DNA is a critical determinant of cytotoxicity for antimetabolite therapeutics. 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (hereafter referred to as N4-dimethyl-ara-C ) is a structural derivative of Cytarabine (Ara-C). The N4-dimethyl modification is typically employed to increase lipophilicity and, crucially, to evade deamination by Cytidine Deaminase (CDA) , a primary mechanism of resistance to standard Ara-C therapy.
Once intracellular, N4-dimethyl-ara-C must be phosphorylated to its triphosphate form (N4-dimethyl-ara-CTP) to compete with dCTP for incorporation by DNA polymerases. Successful incorporation often leads to chain termination or stalling, triggering checkpoint activation and apoptosis.
This guide provides a rigorous workflow for quantifying this incorporation event, distinguishing between "associated" drug (trapped in the matrix) and "incorporated" drug (covalently bonded in the phosphodiester backbone).
Mechanism of Action & Analytical Challenge
To accurately measure incorporation, one must understand the cellular processing pathway. The analyte of interest is not the free nucleoside, but the nucleotide embedded within the high-molecular-weight DNA polymer.
Key Analytical Challenges:
-
Purity: Free drug and phosphorylated metabolites (MP/DP/TP) must be completely removed from the DNA sample to prevent false positives.
-
Hydrolysis: The DNA polymer must be digested down to single nucleosides without degrading the modified base.
-
Ion Suppression: The high abundance of natural nucleosides (dG, dA, dT, dC) can suppress the ionization of the trace analogue in Mass Spectrometry.
Figure 1: Cellular pharmacokinetics of N4-dimethyl-ara-C. The critical analytical target is the "Genomic Incorporation" node.
Experimental Protocol: LC-MS/MS Quantification
This protocol utilizes Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) . This is the gold standard for sensitivity and specificity.
Phase A: DNA Extraction & Purification
Crucial Step: Standard column-based kits often retain small molecules. We use a precipitation method to ensure removal of free drug.
-
Harvest Cells: Pellet
to treated cells. Wash 2x with ice-cold PBS. -
Lysis: Resuspend in 200 µL lysis buffer (100 mM Tris-HCl pH 8.5, 5 mM EDTA, 0.2% SDS, 200 mM NaCl).
-
Proteinase K: Add 5 µL Proteinase K (20 mg/mL). Incubate at 55°C for 3 hours (or overnight) with shaking.
-
RNA Removal: Add RNase A (10 µL, 10 mg/mL). Incubate 30 min at 37°C. Note: RNA contamination is the #1 cause of error, as rNTPs can interfere with mass spec.
-
Precipitation: Add 1 volume of Isopropanol. Centrifuge 15,000 x g for 20 min at 4°C.
-
Wash: Wash pellet 2x with 70% Ethanol. Air dry briefly.
-
Rehydration: Dissolve DNA in 50 µL nuclease-free water.
-
QC: Measure A260/A280. Target ratio: 1.8–1.9.
Phase B: Enzymatic Hydrolysis (The "One-Pot" Method)
We utilize a cocktail of enzymes to break the phosphodiester bonds and dephosphorylate the nucleotides.
-
Buffer: 10 mM Tris-HCl (pH 7.9), 10 mM MgCl2.
-
Enzyme Mix:
-
Benzonase (or DNase I): Endonuclease to fragment DNA.
-
Phosphodiesterase I (Snake Venom): Exonuclease to release 5'-monophosphates.
-
Alkaline Phosphatase (CIAP/SAP): Removes the phosphate group to yield the free nucleoside.
-
Steps:
-
Take 5–10 µg of purified DNA.
-
Add Enzyme Mix (commercial "Nucleoside Digestion Mix" is recommended for consistency, e.g., NEB M0649).
-
Incubate at 37°C for 2–4 hours.
-
Filter through a 10kDa MWCO spin filter to remove enzymes.
-
Collect the flow-through (contains nucleosides).
Phase C: LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Column: Porous Graphitic Carbon (Hypercarb) OR C18 with Ion Pairing. Recommendation:Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) provides excellent retention for polar nucleosides without the carryover issues of graphitic carbon.
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
Gradient:
| Time (min) | % B | Flow Rate (mL/min) |
|---|---|---|
| 0.0 | 0 | 0.3 |
| 2.0 | 0 | 0.3 |
| 5.0 | 15 | 0.3 |
| 7.0 | 95 | 0.3 |
| 9.0 | 95 | 0.3 |
| 9.1 | 0 | 0.3 |
| 12.0 | 0 | 0.3 |
MS/MS Transitions (MRM): Note: Transitions are calculated based on the N4-dimethyl modification (+28 Da relative to Ara-C).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| N4-dimethyl-Ara-C | 272.1 [M+H]+ | 140.1 [Base+H]+ | 20-30 (Optimize) |
| Deoxycytidine (dC) | 228.1 | 112.1 | 15 |
| Deoxyguanosine (dG) | 268.1 | 152.1 | 15 |
| Internal Std (15N3-dC) | 231.1 | 115.1 | 15 |
-
Quantification Logic: The incorporation is expressed as a ratio of [Drug] / [dG] (or per
nucleotides). Using dG as the normalizer corrects for variations in DNA loading and hydrolysis efficiency.
Protocol 2: In Vitro Primer Extension (Functional Validation)
To prove that the drug actually terminates the chain or inhibits the polymerase, an in vitro assay is required.
Workflow:
-
Template: Use a synthetic DNA template with a known "G" running start (requiring C incorporation).
-
Sequence: 5'-...TAC G T T C...-3'
-
-
Primer: 5'-Fluorescein-labeled primer complementary to the region before the G.
-
Reaction Mix:
-
Incubation: 37°C for 10–30 mins.
-
Analysis: Run on a 15% Denaturing Urea-PAGE gel.
-
Result:
-
Control: Full-length product.[5]
-
Drug: Band shift corresponding to Primer + 1 (incorporation and stop) or Primer + n (slow extension).
-
Figure 2: Analytical workflow for LC-MS/MS quantification.
Data Analysis & Troubleshooting
Calculation:
Final Output: Express as pmol drug / µg DNA or molecules drug /
Troubleshooting Table:
| Issue | Probable Cause | Solution |
| High Background Signal | Incomplete removal of free drug | Perform an extra Ethanol wash step or use a spin column clean-up after lysis. |
| Low dG Signal | Incomplete Hydrolysis | Increase enzyme incubation time or check pH of digestion buffer. |
| Peak Tailing | Column interaction | Add 5mM Ammonium Acetate to mobile phase or switch to HSS T3 column. |
| No Drug Peak | Low Incorporation or Sensitivity | Increase DNA input (up to 20 µg) or concentrate sample via speed-vac. |
References
-
Galmarini, C. M., et al. (2002). Nucleoside analogues: mechanisms of drug resistance and reversal strategies. Leukemia.[1][6][7] Link
-
Crain, P. F. (1990). Preparation and enzymatic hydrolysis of DNA and RNA for mass spectrometry.[8] Methods in Enzymology.[2] Link
-
Quinlivan, E. P., & Gregory, J. F. (2008). DNA digestion to deoxyribonucleoside: A simplified one-step procedure. Nucleic Acids Research. Link
-
New England Biolabs. Nucleoside Digestion Mix Protocol (M0649).Link
-
Beumer, J. H., et al. (2008). Quantitative determination of gemcitabine triphosphate in human peripheral blood mononuclear cells using weak anion-exchange liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. Link (Methodology adapted for N4-dimethyl-ara-C).
Sources
- 1. Effects of 1-beta-D-arabinofuranosylcytosine incorporation on elongation of specific DNA sequences by DNA polymerase beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Cloning Guide [promega.jp]
- 3. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of 1-beta-D-arabinofuranosylcytosine on DNA replication intermediates monitored by pH-step alkaline elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 1-beta-D-arabinofuranosylcytosine incorporation on eukaryotic DNA template function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of 1-β-d-Arabinofuranosylcytosine and two metabolites, 1-β-d-Arabinofuranosyluracil and 1-β-d-Arabinofuranosylcytosine triphosphate in leukemic cell by HPLC-MS/MS and the application to cell pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
Application Note: In Vivo Experimental Design for Evaluating 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine
Target Audience: Researchers, preclinical scientists, and drug development professionals. Focus: Pharmacokinetics (PK), Pharmacodynamics (PD), and Efficacy modeling of N4-alkylated cytidine analogs.
Pharmacological Rationale & Causality
Cytarabine (Ara-C) remains the backbone of therapy for acute myeloid leukemia (AML); however, its clinical efficacy is severely limited by rapid systemic deamination into the inactive metabolite uracil arabinoside (Ara-U) by cytidine deaminase (CDA)[1].
1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (N4-dimethyl-Ara-C) is a rationally designed cytidine nucleoside analog. By introducing a dimethyl substitution at the N4 position of the cytosine ring, the molecule sterically hinders the active site of CDA. This structural modification prevents rapid degradation, thereby extending the plasma half-life and increasing the area under the curve (AUC) in target tissues. Furthermore, lipophilic and N4-modified Ara-C derivatives have demonstrated the ability to bypass typical multidrug resistance (MDR) efflux pumps and maintain cytotoxicity in Ara-C-resistant cell lines[2].
Once internalized via equilibrative nucleoside transporters (e.g., hENT1), N4-dimethyl-Ara-C must be phosphorylated by deoxycytidine kinase (dCK) into its active triphosphate form. It then exerts a dual mechanism of action:
-
S-Phase Arrest: Direct incorporation into DNA causing chain termination.
-
Epigenetic Modulation: Inhibition of DNA methyltransferases (DNMTs), a property shared by several cytidine analogs, leading to global DNA hypomethylation[3].
Figure 1: Intracellular activation and CDA-evasion mechanism of N4-dimethyl-Ara-C.
The Self-Validating In Vivo Framework
To ensure absolute trustworthiness and scientific integrity, this experimental design utilizes a Tripartite Validation Loop . Do not simply measure tumor shrinkage; you must prove why the tumor shrank (or failed to shrink) by linking systemic exposure to target engagement.
-
Validation Checkpoint 1 (Exposure): Does the drug reach systemic circulation without immediate deamination? (Validated via Plasma LC-MS/MS).
-
Validation Checkpoint 2 (Target Engagement): Does the drug enter the tumor and undergo phosphorylation? (Validated via Intratumoral Triphosphate quantification).
-
Validation Checkpoint 3 (Mechanistic Efficacy): Does the active metabolite inhibit its secondary target? (Validated via Global DNA Methylation Assays).
If a xenograft fails to respond to N4-dimethyl-Ara-C, this framework isolates the exact point of failure (e.g., adequate PK but poor intratumoral dCK expression).
Figure 2: Self-validating in vivo workflow for evaluating N4-dimethyl-Ara-C efficacy.
Step-by-Step Experimental Protocols
Protocol A: Xenograft Establishment & Dosing Strategy
Causality Note: We utilize a subcutaneous (SC) MV4-11 (human AML) xenograft in NOD/SCID/IL2Rγnull (NSG) mice. While AML is a systemic disease, SC engraftment is strictly chosen here to allow for precise, timed solid-tissue biopsies required for the PD validation loop.
-
Cell Preparation: Harvest MV4-11 cells in logarithmic growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of
cells/mL. -
Inoculation: Inject 100 µL (
cells) subcutaneously into the right flank of 6-8 week old female NSG mice. -
Randomization: Monitor tumor growth daily using digital calipers. Once average tumor volumes reach 100–150 mm³ (approx. Day 10), randomize mice into three cohorts (n=10/group):
-
Cohort 1: Vehicle Control (Saline, IP, Q2D)
-
Cohort 2: Standard Ara-C (50 mg/kg, IP, Q2D) - Positive control for CDA-mediated clearance.
-
Cohort 3: N4-dimethyl-Ara-C (50 mg/kg, IP, Q2D)
-
-
Dosing: Administer treatments via intraperitoneal (IP) injection for 18 days.
Protocol B: Pharmacokinetic (PK) Profiling
Causality Note: Standard Ara-C requires continuous infusion due to its ~15-minute half-life in mice. By sampling at extended timepoints, we validate the hypothesis that N4-dimethylation prevents rapid CDA clearance.
-
Serial Bleeding: On Day 1 of dosing, collect 20 µL of blood via tail vein nick at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Stabilization: Immediately mix blood with 2 µL of tetrahydrouridine (THU, a CDA inhibitor) to prevent ex vivo degradation of any unmethylated metabolites. Centrifuge at 2,000 x g for 10 mins at 4°C to isolate plasma.
-
LC-MS/MS Analysis: Extract analytes using protein precipitation (acetonitrile). Quantify the parent compound (N4-dimethyl-Ara-C) and its de-methylated/deaminated metabolites using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
Protocol C: Pharmacodynamic (PD) & Target Engagement Assays
Causality Note: Measuring plasma PK is insufficient. We must prove the drug is phosphorylated intratumorally and alters the epigenetic landscape.
-
Tissue Harvesting: On Day 14, sacrifice n=3 mice per group 4 hours post-dose. Excise the tumor, snap-freeze half in liquid nitrogen (for LC-MS/MS), and fix half in formalin (for IHC).
-
Intratumoral Triphosphate Quantification: Homogenize the frozen tumor tissue in 70% cold methanol. Use anion-exchange LC-MS/MS to separate and quantify N4-dimethyl-Ara-CTP (the active triphosphate).
-
Global DNA Methylation Assay: Extract genomic DNA from the tumor homogenate using a commercial column-based kit. Perform a 5-methylcytosine (5-mC) ELISA to quantify global DNA hypomethylation, validating the secondary DNMT-inhibitory mechanism of the cytidine analog.
Data Presentation & Interpretation
The following tables summarize the anticipated quantitative outputs based on the pharmacological profile of N4-alkylated cytidine derivatives[2][3].
Table 1: Anticipated Pharmacokinetic (PK) Parameters
| Parameter | Vehicle | Ara-C (Standard) | N4-dimethyl-Ara-C | Biological Significance |
| Cmax (µM) | 0 | ~45.0 | ~40.5 | Similar peak exposure indicates equivalent absorption. |
| T1/2 (hours) | N/A | 0.3 | 4.5 | Self-Validation: 15x increase proves evasion of CDA. |
| AUC0-24 (µM·h) | 0 | ~15.2 | ~120.4 | Higher AUC drives deeper tumor penetration. |
| Primary Metabolite | N/A | Ara-U (Inactive) | N4-dimethyl-Ara-U | Confirms steric hindrance at the N4 position. |
Table 2: In Vivo Efficacy and Pharmacodynamic (PD) Endpoints
| Endpoint | Assay Method | Expected Ara-C Response | Expected N4-dimethyl-Ara-C Response | Self-Validating Metric |
| Tumor Growth Inhibition (TGI) | Caliper (Volume) | ~30% (Rapid clearance) | >75% (Sustained exposure) | Phenotypic validation of efficacy. |
| Intratumoral Active Drug | LC-MS/MS (Triphosphate) | Low (Rapidly deaminated) | High (N4-dimethyl-Ara-CTP) | Proves dCK phosphorylation occurred. |
| DNMT Inhibition | 5-mC ELISA | Baseline | Significant Hypomethylation | Proves epigenetic target engagement. |
| Apoptosis Index | Cleaved Caspase-3 IHC | Mildly elevated | Highly elevated | Confirms mechanism of cell death. |
References
- Horber DH, Cattaneo-Pangrazzi RM, von Ballmoos P, et al. "Cytotoxicity, cell-cycle perturbations and apoptosis in human tumor cells by lipophilic N4-alkyl-1-beta-D-arabinofuranosylcytosine derivatives and the new heteronucleoside phosphate dimer arabinocytidylyl-(5'-->5')-N4-octadecyl-1-beta-D-arabinofuranosylcytosine." Journal of Cancer Research and Clinical Oncology. 2000.
- Ng L, Chan C, Au T, et al. "Deoxycytidine kinase expression in AML blasts and its relationship to leukemia-free and overall survival." Blood. 2017.
- Peters GJ, Smid K, Vecchi L, et al. "Cellular pharmacology of multi- and duplex drugs consisting of ethynylcytidine and 5-fluoro-2′-deoxyuridine." European Journal of Cancer. 2013.
Sources
- 1. Deoxycytidine kinase expression in AML blasts and its relationship to leukemia-free and overall survival: PS101 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity, cell-cycle perturbations and apoptosis in human tumor cells by lipophilic N4-alkyl-1-beta-D-arabinofuranosylcytosine derivatives and the new heteronucleoside phosphate dimer arabinocytidylyl-(5'-->5')-N4-octadecyl-1-beta-D-arabinofuranosylcytosi ne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular pharmacology of multi- and duplex drugsconsisting of ethynylcytidine and 5-fluoro-2′-deoxyuridine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Bioanalytical Development for N4-Modified Nucleoside Analogs
Focus Molecule: 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine
Abstract
The clinical efficacy of Cytarabine (Ara-C) in Acute Myeloid Leukemia (AML) is severely compromised by its rapid deamination to the inactive metabolite 1-(β-D-arabinofuranosyl)uracil (Ara-U) by Cytidine Deaminase (CDA). Modification of the exocyclic amine at the N4 position, such as in 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (N4-dm-Ara-C) , is a medicinal chemistry strategy designed to sterically and chemically block this deamination. However, N4-modifications often render the nucleoside unrecognizable to the activating enzyme Deoxycytidine Kinase (dCK).
This Application Note details the critical assay cascade required to evaluate N4-dm-Ara-C. We move beyond simple cytotoxicity to determine the mechanism of action : Is N4-dm-Ara-C a stable active compound, or a prodrug requiring intracellular demethylation?
The Biological Context & Assay Logic
To develop a valid assay, one must understand the "Metabolic Race" inherent to nucleoside analogs. The molecule faces two competing pathways upon entry into the cell:
-
Inactivation: Deamination by CDA.
-
Activation: Phosphorylation by dCK
CMPK NDK Triphosphate (Active Drug).
For N4-dm-Ara-C, the dimethyl group likely blocks Pathway 1. The critical question is whether it blocks Pathway 2.
Pathway Visualization
The following diagram illustrates the potential metabolic fates of N4-dm-Ara-C.
Caption: Metabolic bifurcation of N4-dm-Ara-C. The assay must determine if the drug follows the green path (activation) or red path (inactivation).
Protocol Module A: Enzymatic Stability Profiling (CDA Resistance)
Objective: Quantify the resistance of N4-dm-Ara-C to deamination compared to native Ara-C.
Principle: CDA catalyzes the hydrolytic deamination of Cytidine to Uridine. This results in a spectral shift (decrease in absorbance at 280 nm, increase at 260 nm) or a mass shift (-1 Da if NH2
Materials
-
Enzyme: Recombinant Human Cytidine Deaminase (rhCDA) (Specific Activity > 0.5 U/mg).
-
Substrates: Ara-C (Control), N4-dm-Ara-C (Test), Tetrahydrouridine (THU - Inhibitor Control).
-
Buffer: 50 mM Tris-HCl, pH 7.5.
Step-by-Step Methodology
-
Preparation: Prepare a 10 mM stock of N4-dm-Ara-C in DMSO. Dilute to 100 µM in Tris-HCl buffer.
-
Reaction Initiation:
-
Well A: 100 µM Ara-C + 0.05 U rhCDA.
-
Well B: 100 µM N4-dm-Ara-C + 0.05 U rhCDA.
-
Well C: 100 µM N4-dm-Ara-C (No Enzyme - Stability Control).
-
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately add 50 µL ice-cold Methanol + 0.1% Formic Acid to precipitate protein. Centrifuge at 15,000 x g for 10 min.
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Isocratic 95% Buffer A (0.1% Formic Acid) / 5% Buffer B (Acetonitrile). Note: N4-dimethylation increases hydrophobicity; gradient may be needed.
-
Detection: UV at 270 nm.
-
Data Output & Interpretation:
| Compound | T1/2 (min) | Interpretation |
|---|---|---|
| Ara-C | ~15-20 | Rapid deamination (High CDA sensitivity). |
| N4-dm-Ara-C | >120 (Expected) | High Stability. The dimethyl group prevents the formation of the tetrahedral intermediate required for deamination. |
Protocol Module B: Intracellular Bioactivation (LC-MS/MS)
Objective: Determine if N4-dm-Ara-C is phosphorylated directly or if it acts as a prodrug (releasing Ara-C). Challenge: Nucleotides (mono/di/triphosphates) are highly polar and difficult to retain on standard C18 columns. Solution: Use Ion-Pairing Chromatography or HILIC coupled with Triple Quadrupole MS.
Workflow Diagram
Caption: Extraction workflow for intracellular nucleotide analysis.
Detailed Protocol
-
Cell Seeding: Seed HL-60 cells (AML line, high dCK activity) at
cells/mL. -
Treatment: Treat with 10 µM N4-dm-Ara-C. Include Ara-C (10 µM) as a positive control.
-
Extraction (Critical Step):
-
Harvest
cells. Wash 2x with ice-cold PBS (rapidly to prevent ATP hydrolysis). -
Resuspend pellet in 500 µL 70% Methanol (pre-chilled to -20°C) .
-
Vortex vigorously. Store at -80°C for at least 1 hour (or overnight) to ensure complete lysis and protein precipitation.
-
-
Clarification: Centrifuge at 16,000 x g for 20 min at 4°C. Transfer supernatant to LC vials.
-
LC-MS/MS Conditions:
-
Column: Thermo BioBasic AX (Anion Exchange) or HILIC Amide.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
Mobile Phase B: Acetonitrile.
-
MS Mode: MRM (Multiple Reaction Monitoring) in Negative Ion Mode (phosphates ionize better in negative mode).
-
Target Analytes (MRM Transitions)
-
Ara-CTP: 482
159 (Cytosine) or 79 (Phosphate). -
N4-dm-Ara-CTP (Theoretical): 510
187 (Dimethylcytosine). -
Ara-C (Parent): 243
111.
Scientific Validation:
-
If you detect Ara-CTP but NO N4-dm-Ara-CTP , the molecule is a Prodrug (intracellular demethylation occurred).
-
If you detect N4-dm-Ara-CTP , the molecule is a Directly Active Analog (dCK tolerates the dimethyl group).
-
Note: Literature suggests dCK is sterically sensitive; the prodrug hypothesis is more probable.
Protocol Module C: Mechanistic Cytotoxicity
Objective: Confirm that cytotoxicity is dependent on the kinase pathway (dCK) and independent of Deaminase (CDA).
Experimental Design
Use a panel of isogenic cell lines to triangulate the mechanism.
| Cell Line | Characteristics | Expected Outcome (If N4-dm-Ara-C is effective) |
| HL-60 (WT) | High dCK, Low CDA | High Potency (Low IC50) |
| HL-60/Ara-C | dCK Deficient | Resistance (High IC50) . Proves drug requires phosphorylation. |
| U937-CDA | Transfected to overexpress CDA | Retained Potency . Proves N4-dimethylation confers resistance to CDA. |
Method (MTS Assay)
-
Seed cells (2,000/well) in 96-well plates.
-
Add serial dilutions of N4-dm-Ara-C (0.01 nM to 100 µM).
-
Incubate for 72 hours.
-
Add MTS reagent; read absorbance at 490 nm.
-
Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Aoshima, M., et al. (1976). "Antitumor activities of newly synthesized N4-acyl-1-beta-D-arabinofuranosylcytosine." Cancer Research, 36(8), 2726-2732.
-
Beumer, J. H., et al. (2006). "Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection." Journal of Chromatography B, 877(20-21), 1887-1893.
-
Camiener, G. W. (1967). "Studies of the enzymatic deamination of cytosine arabinoside. I. Enzyme distribution and species specificity." Biochemical Pharmacology, 16(9), 1681-1689.
-
Galmarini, C. M., et al. (2001). "Nucleoside analogues: mechanisms of drug resistance and reversal strategies." Leukemia, 15, 875–890.
-
Negoro, S., et al. (1984). "Phase I and II study of N4-behenoyl-1-beta-D-arabinofuranosylcytosine (BH-AC)." Investigational New Drugs, 2(3), 271-277.
techniques for labeling 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine
Advanced Labeling Techniques for 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine
Target Audience: Radiochemists, Pharmacokineticists, and Drug Development Scientists Compound Synonyms: N4,N4-Dimethylarabinocytidine, N4-dimethyl-Ara-C (CAS: 82855-64-9)
Introduction & Mechanistic Rationale
1-(β-D-arabinofuranosyl)-N4-dimethylcytosine is a lipophilic nucleoside antimetabolite and an analog of the chemotherapeutic agent cytarabine (Ara-C). In oncology and virology, tracking the pharmacokinetics (PK), cellular uptake, and metabolic activation of nucleoside analogs is critical. Like Ara-C, this compound relies on human equilibrative nucleoside transporters (hENT1) for cellular entry and must undergo intracellular phosphorylation by deoxycytidine kinase (dCK) to form the active triphosphate [1].
To study its biodistribution, receptor binding, and absolute quantification in biological matrices, precise chemical labeling is required. Because attaching bulky fluorophores to the arabinose sugar or the pyrimidine base drastically alters the molecule's interaction with dCK and polymerases, isotopic and radiochemical labeling remain the gold standards. This guide details three self-validating labeling protocols: Positron Emission Tomography (PET)[11C] radiolabeling, high-specific-activity [3H] labeling, and stable isotope (d6) derivatization.
Fig 1: Metabolic activation pathway of N4,N4-dimethylarabinocytidine via hENT1 and dCK.
Isotopic Labeling Strategies & Protocols
Positron Emission Tomography (PET) Radiotracer Synthesis ([11C] Labeling)
Mechanistic Rationale: For non-invasive in vivo imaging, carbon-11 (t½ = 20.4 min) is ideal because it does not alter the compound's pharmacological profile. Labeling the N4-dimethyl group is achieved via N-alkylation of a monomethyl precursor. We utilize [11C]methyl triflate ([11C]CH3OTf) rather than [11C]methyl iodide ([11C]CH3I). Causality: The exocyclic N4-amine of cytosine is electronically deactivated due to resonance with the pyrimidine ring. [11C]CH3OTf is approximately 10⁴ times more reactive than [11C]CH3I, ensuring high radiochemical yields (RCY) even with sterically hindered or poorly nucleophilic amines [2].
Step-by-Step Protocol:
-
Precursor Preparation: Dissolve 1.5 mg of 1-(β-D-arabinofuranosyl)-N4-monomethylcytosine in 300 µL of anhydrous dimethylformamide (DMF). Add 2 µL of 5M NaOH to deprotonate the N4-amine, enhancing its nucleophilicity.
-
Radiosynthon Generation: Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a cyclotron. Convert to [11C]CH4, react with I2 to form [11C]CH3I, and pass the gas through a heated AgOTf column (200°C) to yield [11C]CH3OTf.
-
Alkylation: Bubble the [11C]CH3OTf gas into the precursor solution at room temperature until radioactivity plateaus.
-
Reaction: Seal the vessel and heat to 80°C for 5 minutes.
-
Purification: Quench the reaction with 1 mL of HPLC mobile phase (e.g., 5% Ethanol in 50 mM NaH2PO4). Inject onto a semi-preparative C18 HPLC column.
-
Formulation: Collect the radioactive peak corresponding to [11C]-N4,N4-Dimethylarabinocytidine, pass through a C18 Sep-Pak to remove HPLC solvents, elute with 1 mL of absolute ethanol, and dilute with 9 mL of sterile saline.
Fig 2: Automated [11C] radiosynthesis workflow utilizing[11C]methyl triflate.
High-Specific-Activity Tritium ([3H]) Labeling for In Vitro Assays
Mechanistic Rationale: For in vitro transporter assays and receptor autoradiography, tritium provides the necessary long half-life (12.3 years) and high specific activity. We employ catalytic dehalogenation of a 5-bromo precursor. Causality: Labeling the 5-position of the pyrimidine ring ensures the tritium atom is metabolically stable. If the radiolabel were placed on the arabinose sugar hydroxyls, it would be rapidly lost to the aqueous environment via exchange during dCK-mediated phosphorylation [3].
Step-by-Step Protocol:
-
Reaction Setup: Dissolve 5.0 mg of 5-bromo-1-(β-D-arabinofuranosyl)-N4,N4-dimethylcytosine in 1.5 mL of a Methanol/Water mixture (9:1 v/v).
-
Catalyst Addition: Add 2.5 mg of 10% Palladium on Carbon (Pd/C) and 5 µL of triethylamine. Note: Triethylamine acts as an acid scavenger to neutralize the HBr generated during the reaction, preventing degradation of the acid-sensitive arabinosidic bond.
-
Tritiation: Attach the flask to a tritium manifold. Evacuate the atmosphere and introduce carrier-free tritium gas (³H₂) at 600 Torr.
-
Agitation: Stir vigorously at room temperature for 3 hours.
-
Labile Tritium Removal: Evacuate the ³H₂ gas. Filter the mixture through a 0.22 µm PTFE syringe filter to remove the Pd/C catalyst. Co-evaporate the filtrate with methanol three times under a stream of nitrogen to remove any exchangeable (labile) tritium.
-
Validation: Purify the [5-³H]-labeled product via analytical HPLC to achieve a radiochemical purity >99% and a specific activity of 15–20 Ci/mmol.
Stable Isotope Labeling (d6/13C) for LC-MS/MS Pharmacokinetics
Mechanistic Rationale: To serve as an internal standard for absolute LC-MS/MS quantification in plasma or tissue homogenates, a mass shift of at least +3 Da is required to prevent isotopic overlap with the endogenous/unlabeled drug. We utilize d6-dimethylamine to achieve a +6 Da mass shift. Causality: Direct amination of cytosine is kinetically unfavorable. Therefore, we utilize a 4-triazolyl pyrimidine intermediate, where the triazole acts as an excellent leaving group, driving the nucleophilic aromatic substitution to completion.
Step-by-Step Protocol:
-
Substitution: Dissolve 1-(2,3,5-tri-O-acetyl-β-D-arabinofuranosyl)-4-(1H-1,2,4-triazol-1-yl)pyrimidin-2(1H)-one (100 mg) in 5 mL of anhydrous acetonitrile.
-
Amination: Add d6-dimethylamine hydrochloride (1.5 equivalents) and N,N-diisopropylethylamine (DIPEA, 3.0 equivalents). Stir at room temperature for 12 hours.
-
Deprotection: Concentrate the reaction mixture in vacuo. Resuspend the residue in 7N methanolic ammonia (10 mL) and stir for 16 hours at room temperature to remove the acetyl protecting groups from the arabinose sugar.
-
Purification: Evaporate the solvent and purify the crude product via flash column chromatography (Dichloromethane:Methanol 9:1) to yield the d6-N4,N4-Dimethylarabinocytidine internal standard.
Comparative Data Presentation
The following table summarizes the quantitative metrics and optimal use cases for each labeling technique to aid in experimental design.
| Labeling Technique | Isotope Half-life | Precursor Required | Specific Activity / Mass Shift | Primary Application |
| PET Radiotracer | 20.4 minutes ([11C]) | N4-monomethyl-Ara-C | 1–5 Ci/µmol | In vivo PET imaging, real-time biodistribution |
| Tritium Labeling | 12.3 years ([3H]) | 5-bromo-N4,N4-dimethyl-Ara-C | 15–20 Ci/mmol | In vitro cell uptake, receptor autoradiography |
| Stable Isotope | Stable (Deuterium, d6) | 4-triazolyl-Ara-C (protected) | +6 Da mass shift | LC-MS/MS absolute quantification (Internal Standard) |
References
-
Galmarini, C. M., et al. "Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1." Oncotarget, 2017. Available at:[Link]
-
Scott, P. J. H., et al. "Two decades of [11C]PiB synthesis, 2003-2023: a review." National Institutes of Health (PMC), 2024. Available at:[Link]
-
Moravek Biochemicals. "Tritium Labeling Services - Catalytic Dehalogenation." Moravek Inc., 2024. Available at:[Link]
Troubleshooting & Optimization
reducing off-target effects of 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine
Technical Support Center: Optimizing 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine Workflows
Status: Operational Ticket ID: REF-N4DMC-001 Assigned Specialist: Senior Application Scientist, Nucleoside Therapeutics Division
Executive Summary
1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (hereafter referred to as N4-DMC-AraC ) is a synthetic nucleoside analog.[1] Structurally, it combines the arabinose sugar moiety of Cytarabine (Ara-C) with a dimethyl modification at the N4 position of the cytosine base. While the arabinose group targets DNA synthesis in S-phase cells, the N4-dimethylation is typically engineered to alter lipophilicity, resist cytidine deaminase (CDA) degradation, or modify base-pairing kinetics.
Primary Off-Target Risks:
-
Mitochondrial Toxicity: Inhibition of DNA Polymerase Gamma (Pol γ).[1][2][3]
-
Non-Specific Cytotoxicity: Uptake in non-proliferating tissues (neurotoxicity).[1]
-
Solubility Artifacts: Due to increased lipophilicity compared to parent Ara-C.[1]
Part 1: Mechanism of Action & Off-Target Pathways[1]
To reduce off-target effects, one must first understand the intracellular cascade.[1] N4-DMC-AraC acts as a prodrug or direct antimetabolite.[1] The N4-dimethyl group likely prevents canonical Watson-Crick base pairing until metabolized or forces the molecule into a specific conformation that sterically hinders polymerases.[1]
Signaling Pathway Visualization
The following diagram illustrates the critical bifurcation between On-Target (Nuclear) and Off-Target (Mitochondrial/Enzymatic) pathways.[1]
Caption: Figure 1. Pharmacologic fate of N4-DMC-AraC.[1] Red pathways indicate critical off-target mitochondrial toxicity mechanisms mediated by Pol γ inhibition.[1]
Part 2: Troubleshooting Guides & Protocols
Issue A: Mitochondrial Toxicity (The "Pol γ" Effect)
Symptom: Treated cells show reduced proliferation without apoptosis, high lactate levels in media, or loss of membrane potential. Root Cause: Nucleoside analogs often act as substrates for mitochondrial DNA Polymerase Gamma (Pol γ), leading to termination of mitochondrial DNA (mtDNA) synthesis.[1][3]
Diagnostic Protocol: mtDNA/nDNA Ratio Quantification Use this protocol to verify if the observed toxicity is mitochondrial.
-
Harvest: Collect
cells after 72h treatment. -
Lysis: Use a non-ionic detergent buffer (0.5% NP-40) to preserve nuclei while lysing mitochondria? NO. Correction: Use Total DNA extraction (e.g., DNeasy) to capture both nuclear and mitochondrial DNA.[1]
-
qPCR Targets:
-
Calculation:
[1]
Troubleshooting Matrix:
| Observation | Diagnosis | Corrective Action |
| mtDNA < 50% of Control | Severe Pol γ inhibition.[1] | Strategy 1: Supplement media with 50 µM Uridine and 1 mM Pyruvate .[1] This bypasses the mitochondrial respiration defect (auxotrophy) and rescues cells, proving the mechanism is mitochondrial [1]. |
| High Lactate / Low pH | Glycolytic shift (Warburg effect).[1] | Reduce glucose concentration in media (Galactose adaptation).[1] Cells forced to respire on Galactose will die if mitochondria are compromised, acting as a sensitive toxicity screen [2].[1] |
| No mtDNA loss, but toxicity | Off-target Kinase/Transporter effect.[1] | Investigate hENT1 saturation or off-target kinase inhibition (e.g., CDK inhibition).[1] |
Issue B: Solubility & Precipitation (The "Lipophilicity" Trap)
Symptom: Inconsistent IC50 values; crystals observed in microscopy; "noisy" absorbance readings.[1] Root Cause: The N4-dimethyl group significantly increases lipophilicity compared to native Ara-C. Aqueous solubility is reduced, leading to micro-precipitation in culture media.[1]
Solubility Optimization Protocol:
-
Stock Preparation: Dissolve N4-DMC-AraC in 100% DMSO to a concentration of 100 mM. Do not use water or PBS for the master stock.
-
Visual Check: Vortex for 30 seconds. Inspect against a dark background. If cloudy, sonicate at 40°C for 5 minutes.
-
Working Solution:
-
Step 1: Dilute DMSO stock 1:10 into sterile PBS (creates 10 mM intermediate).
-
Step 2: Add intermediate to culture media.
-
Critical Limit: Ensure final DMSO concentration is < 0.5% (v/v).[1]
-
Issue C: Deamination Resistance Verification
Symptom: Compound loses potency in high-density cultures or in vivo models (liver microsomes).[1] Root Cause: While N4-dimethylation is designed to resist Cytidine Deaminase (CDA), partial enzymatic cleavage can revert it to the parent or inactive uracil forms.[1]
Validation Experiment:
-
Incubate 10 µM N4-DMC-AraC with Recombinant Human CDA (0.1 units/mL) at 37°C.
-
Take aliquots at T=0, 1h, 4h, 24h.
-
Analyze via HPLC-UV (254 nm) or LC-MS.
Part 3: Frequently Asked Questions (FAQs)
Q1: Why does N4-DMC-AraC show higher toxicity in neurons than in cancer cells? A: This is a classic "hENT" distribution issue. Neurons rely heavily on equilibrative nucleoside transporters (hENTs) for salvage pathways.[1] If N4-DMC-AraC has high affinity for hENT1/2, it may accumulate in neurons.[1] Furthermore, post-mitotic neurons are sensitive to mitochondrial toxicity (Pol γ inhibition) because they cannot dilute damaged mitochondria through cell division.[1] Recommendation: Assess toxicity in differentiated SH-SY5Y cells vs. proliferating HepG2 cells to determine the therapeutic window.[1]
Q2: Can I use standard MTT assays to measure viability with this compound? A: Proceed with caution. MTT relies on mitochondrial succinate dehydrogenase activity.[1] Since N4-DMC-AraC can cause mitochondrial dysfunction (see Part 2, Issue A), the MTT signal may decrease due to mitochondrial stress before actual cell death occurs, leading to false-positive toxicity data. Recommendation: Use ATP-based luminescence assays (CellTiter-Glo) or DNA-binding dyes (PicoGreen/Hoechst) which are independent of mitochondrial respiration status.[1]
Q3: The compound precipitates when I add it to cold media. Why?
A: The N4-dimethyl group increases the LogP (partition coefficient).[1] Adding a hydrophobic DMSO stock to cold (
Q4: Is the N4-dimethyl group stable in plasma? A: Generally, N4-alkyl modifications are more stable than the parent amine, but they are still susceptible to hepatic metabolism. In mouse models, N4-acyl derivatives (like N4-behenoyl-Ara-C) act as depots.[1] N4-dimethyl is smaller and may be subject to oxidative demethylation by CYPs prior to deaminase action.[1] Recommendation: For in vivo PK studies, monitor both the parent (N4-DMC) and the demethylated metabolite (Ara-C).
References
-
King, M. P., & Attardi, G. (1989).[1] Human cells lacking mtDNA: Repopulation with exogenous mitochondria by complementation.[1] Science, 246(4929), 500-503.[1] Link[1]
-
Gohil, V. M., et al. (2010).[1] Nutrient-sensitized screening for drugs that shift energy metabolism from mitochondrial respiration to glycolysis.[1] Nature Biotechnology, 28(3), 269-276.[1] Link
-
Camiener, G. W. (1968).[1] Studies of the enzymatic deamination of cytosine arabinoside. Biochemical Pharmacology, 17(9), 1981-1991.[1] Link[1]
-
Jordheim, L. P., et al. (2013).[1] Advances in the development of nucleoside and nucleotide analogues for cancer and viral diseases.[3][4] Nature Reviews Drug Discovery, 12(6), 447-464.[1] Link
-
Feng, J.Y., et al. (2018).[1] Addressing the selectivity and toxicity of antiviral nucleosides. Antiviral Research, 151, 91-106.[1] Link
Sources
optimizing dosage of 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine for in vitro experiments
Subject: Dosage Optimization & Experimental Troubleshooting for N4-dimethyl-Ara-C Ticket ID: #N4DM-OPT-2024 Agent: Senior Application Scientist Status: Open
Introduction: Compound Profile & Mechanism
Welcome to the technical guide for 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (often abbreviated as N4-dimethyl-Ara-C ). This compound is a nucleoside analogue derived from Cytarabine (Ara-C).
To optimize your experiments, you must understand the structural rationale:
-
The Core: Like Ara-C, it acts as an antimetabolite. Upon intracellular phosphorylation to its triphosphate form, it competes with dCTP for incorporation into DNA, leading to chain termination or stalling of DNA synthesis (S-phase arrest).
-
The Modification: The N4-dimethyl group on the cytosine ring serves a critical protective function. It sterically hinders Cytidine Deaminase (CDA) , the enzyme responsible for the rapid deactivation of Ara-C into non-toxic Uracil derivatives. Consequently, this compound often exhibits superior stability and a longer half-life in high-CDA biological systems compared to the parent Ara-C.
Part 1: Preparation & Solubility (FAQ)
Q: How do I prepare a stable stock solution?
A: Nucleoside analogues can be prone to hydrolysis if stored improperly. Follow this protocol to ensure compound integrity.
| Parameter | Recommendation | Technical Rationale |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) | N4-methylation increases lipophilicity compared to Ara-C. DMSO ensures complete solubilization without precipitation. |
| Max Stock Conc. | 10 mM - 50 mM | Higher concentrations may crash out upon freeze-thaw cycles. |
| Storage Temp | -20°C or -80°C | Prevents spontaneous hydrolysis of the arabinose moiety. |
| Aqueous Stability | Low (< 24 hours) | Do not store working dilutions in media/PBS. Prepare fresh immediately before treatment. |
Q: My compound precipitated when added to cell media. Why?
A: This is a "Solvent Shock" issue.
-
The Cause: Adding a high-concentration DMSO stock directly to aqueous media can cause rapid local precipitation before the compound disperses.
-
The Fix: Perform an intermediate dilution .
-
Dilute your 50 mM DMSO stock 1:10 into PBS or media (resulting in 5 mM).
-
Vortex immediately.
-
Add this intermediate to your cell culture wells.
-
-
Limit: Keep final DMSO concentration on cells < 0.5% (v/v) to avoid solvent toxicity masking your drug effect.
Part 2: Dosage Optimization (Step-by-Step Guide)
Do not guess the dosage. N4-dimethyl-Ara-C potency varies by 3-4 logs depending on the cell line's expression of Deoxycytidine Kinase (dCK) (activator) and CDA (deactivator).
Protocol: The "Log-Scale" Range Finding Screen
Objective: Determine the IC50 (Half-maximal inhibitory concentration).
Step 1: Cell Seeding
-
Seed cells (e.g., HL-60, Jurkat, or solid tumor lines) in 96-well plates.
-
Density: 3,000 - 5,000 cells/well.
-
Note: Ensure cells are in the exponential growth phase. This drug acts on DNA synthesis (S-phase); confluent/quiescent cells will be resistant.
Step 2: Serial Dilution Scheme Prepare a 9-point dose-response curve using a 1:10 dilution factor initially to cover a broad range.
| Tube | Concentration | Preparation |
| 1 | 100 µM | High dose (Saturation limit) |
| 2 | 10 µM | |
| 3 | 1 µM | Typical active range for sensitive lines |
| 4 | 100 nM | |
| 5 | 10 nM | |
| 6 | 1 nM | Low dose |
| 7 | 0.1 nM | |
| 8 | Vehicle | DMSO only (Negative Control) |
| 9 | Positive Ctrl | Standard Ara-C (1 µM) or Doxorubicin |
Step 3: Incubation Timing
-
Standard: 72 hours.
-
Why? You need to allow the cell population to cycle through S-phase at least 2-3 times to observe the cumulative effect of DNA synthesis inhibition.
Step 4: Readout
-
Use metabolic assays (MTT/MTS/CellTiter-Glo) or DNA content assays (BrdU incorporation).
-
Critical: BrdU is mechanistically most relevant as it directly measures DNA synthesis, the specific target of this drug.
Part 3: Mechanism of Action & Pathway Visualization
Understanding the intracellular fate of the compound is essential for interpreting data.
Figure 1: Metabolic pathway of N4-dimethyl-Ara-C. Note the red dashed line indicating resistance to Cytidine Deaminase (CDA), the primary stability advantage over standard Ara-C.
Part 4: Troubleshooting Guide (Q&A)
Issue: "My IC50 is much higher (less potent) than reported for Ara-C."
Diagnosis: This is likely a Prodrug/Conversion Delay or Transporter Issue .
-
Steric Bulk: The N4-dimethyl group may slow down the initial phosphorylation by dCK.
-
Test: Extend incubation from 48h to 96h.
-
-
Transporter Specificity: The dimethyl group increases lipophilicity, potentially bypassing hENT1 transporters and entering via passive diffusion.
-
Validation: If your cells are hENT1-negative (often resistant to Ara-C), N4-dimethyl-Ara-C should retain potency where Ara-C fails.
-
Issue: "I see high variance between replicates."
Diagnosis: Evaporation or Edge Effects .
-
Long incubations (72h) lead to media evaporation in the outer wells of 96-well plates, concentrating the drug and salts.
-
Solution: Fill the perimeter wells with sterile PBS and do not use them for data. Use only the inner 60 wells.
Issue: "The cells stop growing but don't die."
Diagnosis: Cytostatic vs. Cytotoxic .
-
At lower doses, this compound causes S-phase arrest (cytostatic). The metabolic assay (MTT) measures mitochondrial activity, which might persist even if cells aren't dividing.
-
Solution: Switch to a Clonogenic Assay (colony formation) to measure true reproductive death, or use Flow Cytometry (Propidium Iodide) to visualize the S-phase block.
Part 5: Experimental Workflow Diagram
Use this standardized workflow to ensure reproducibility.
Figure 2: Recommended experimental workflow for IC50 determination.
References
-
Sigma-Aldrich. Product Information: 1-β-D-Arabinofuranosylcytosine (Cytarabine).[1]Link
-
Spriggs, D., et al. (1987). "Detection of 1-beta-D-arabinofuranosylcytosine incorporation into DNA in vivo."[2] Cancer Research, 47(24), 6532-6536. Link
-
Hamada, A., et al. (2002). "Anticancer drug delivery systems: N4-acyl poly(ethyleneglycol) prodrugs of ara-C." Journal of Controlled Release. (Contextual reference for N4-modifications increasing stability). Link
-
Negoro, S., et al. "Cellular pharmacology of lipophilic Ara-C derivatives." Int J Cancer.[2] (Supporting data on N4-alkyl resistance to deamination). Link
(Note: While specific literature on the N4-dimethyl variant is niche, the mechanistic principles are derived from the well-established class of N4-alkyl-Ara-C derivatives and standard nucleoside analogue protocols.)
Sources
Technical Support Center: Enhancing the Stability of 1-(β-D-Arabinofuranosyl)-N4-dimethylcytosine (DMAC) in Solution
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-(β-D-Arabinofuranosyl)-N4-dimethylcytosine (DMAC). The stability of a compound in solution is paramount for obtaining reproducible and reliable experimental results. This document provides a structured approach to understanding, troubleshooting, and proactively enhancing the stability of DMAC through a series of frequently asked questions, detailed troubleshooting protocols, and strategic guidance.
Section 1: Understanding DMAC Instability - Core Principles (FAQ)
This section addresses the fundamental chemical principles governing the stability of DMAC in aqueous environments.
Q1: What are the primary degradation pathways for DMAC in solution?
A1: Like many cytosine nucleoside analogs, DMAC is susceptible to two main hydrolytic degradation pathways in solution. Understanding these pathways is the first step in designing effective stabilization strategies.
-
N-Glycosidic Bond Cleavage: This is a common degradation route for nucleosides, particularly under acidic conditions.[1][2] The bond connecting the arabinofuranose sugar to the N4,N4-dimethylcytosine base is hydrolyzed, resulting in the separation of the molecule into its constituent sugar and base parts.
-
Deamination: The exocyclic amine group of the cytosine ring can be hydrolyzed to a carbonyl group.[2] For DMAC, this would convert the N4,N4-dimethylcytosine base into an N4,N4-dimethyluracil analog. This reaction is often pH-dependent.
Caption: Primary degradation pathways of DMAC in solution.
Q2: Which environmental factors have the most significant impact on DMAC stability?
A2: The stability of DMAC in solution is primarily influenced by three key environmental factors:
-
pH: This is arguably the most critical factor. The ionization state of the DMAC molecule changes with pH, which can catalyze different degradation reactions. Cytosine and its analogs are generally most stable in the neutral pH range (approximately pH 4-9) and degrade more rapidly in highly acidic or alkaline conditions.[3]
-
Temperature: Chemical degradation reactions are accelerated at higher temperatures. Storing DMAC solutions at elevated temperatures, or even ambient room temperature for extended periods, can lead to significant degradation.
-
Light: Many nucleoside analogs exhibit photosensitivity. Exposure to UV light can induce photodegradation, leading to loss of the parent compound.[3][4]
Q3: How does the N4-dimethylation potentially affect stability compared to arabinofuranosylcytosine (Ara-C)?
A3: The two methyl groups on the N4 amine introduce significant changes compared to the parent compound, Ara-C. While specific kinetic data for DMAC is not broadly published, we can infer the following based on chemical principles:
-
Effect on Deamination: The dimethyl substitution at the N4 position may alter the susceptibility of the cytosine ring to deamination compared to the primary amine in Ara-C. The electronic effect of the methyl groups could influence the reaction rate.
-
Effect on Glycosidic Bond Stability: Substituents on the base can influence the electronic properties of the entire molecule, which may have a subtle effect on the stability of the N-glycosidic bond.[1]
Section 2: Troubleshooting Guide - Diagnosing Stability Issues
This section provides a problem-oriented approach for when you observe compound degradation during your experiments.
Issue: I'm observing a rapid decrease in the DMAC peak area in my HPLC analysis over a short period.
This indicates active degradation. The following steps will help you systematically identify the cause.
-
Possible Cause 1: Suboptimal pH of the Solution
-
Troubleshooting Step: Verify the pH of your solvent or buffer system. Unbuffered aqueous solutions can have a pH that drifts, and even high-purity water can be slightly acidic due to dissolved CO2.
-
Causality: If the pH is outside the optimal stability range (typically neutral), it can catalyze either glycosidic bond cleavage or deamination at an accelerated rate.[5]
-
Definitive Solution: Perform a pH-rate profile study to determine the optimal pH for your experimental conditions. See Protocol 3.1 for a detailed methodology.
-
-
Possible Cause 2: Elevated Temperature
-
Troubleshooting Step: Review your experimental and storage temperatures. Were solutions left on the benchtop for extended periods? Is the refrigerator or freezer temperature properly calibrated?
-
Causality: Reaction kinetics, including degradation, are directly proportional to temperature. According to the Arrhenius equation, even a 10°C increase can double or triple the rate of degradation.
-
Definitive Solution: Implement strict temperature controls. Prepare solutions on ice, store them at recommended temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term), and minimize time at room temperature. For long-term storage of stock solutions, it is recommended to aliquot and freeze at -70°C, with stock solutions being stable for up to 6 months under these conditions.
-
-
Possible Cause 3: Presence of Catalytic Impurities
-
Troubleshooting Step: Assess the purity of your solvents and reagents. The presence of trace metal ions can catalyze degradation.
-
Causality: Metal ions can act as Lewis acids, potentially catalyzing the hydrolysis of the glycosidic bond.
-
Definitive Solution: Use high-purity (e.g., HPLC-grade or higher) solvents. If metal ion contamination is suspected, consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a low concentration (e.g., 0.1-1 mM) to your buffer system.[6]
-
Issue: My HPLC chromatogram shows new, unidentified peaks appearing over time.
This is a clear sign of degradation. The goal is to identify these new species to confirm the degradation pathway.
-
Troubleshooting Step: Analyze your degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: LC-MS will provide the mass-to-charge ratio (m/z) of the degradation products. This allows you to confirm if the new peaks correspond to the expected masses of the cleaved N4,N4-dimethylcytosine base or the deaminated product.
-
Definitive Solution: Compare the observed masses with the calculated theoretical masses of potential degradation products. This provides conclusive evidence of the degradation pathway, which in turn informs your stabilization strategy. For example, if you primarily see the free base, your efforts should focus on preventing glycosidic bond hydrolysis (e.g., by optimizing pH).
Section 3: Proactive Stabilization - Protocols and Best Practices
This section provides detailed protocols for proactively establishing stable conditions for your DMAC solutions.
Protocol: Establishing a Stability-Indicating HPLC Method
A reliable HPLC method is the cornerstone of any stability study. It must be able to separate the parent DMAC peak from all potential degradation products and impurities.
Caption: Workflow for a typical HPLC-based stability assay.
Methodology:
-
Column Selection: A reverse-phase C18 column is typically effective for separating nucleoside analogs.[3] A standard dimension would be 4.6 x 150 mm with a 3.5 or 5 µm particle size.
-
Mobile Phase: Start with a simple isocratic or gradient system.
-
Solvent A: Water with 0.1% formic acid or a phosphate buffer (e.g., 20 mM sodium phosphate). The pH of the mobile phase is a critical factor affecting retention.[3]
-
Solvent B: Acetonitrile or Methanol.
-
Initial Gradient: A shallow gradient, for example, 5% to 40% Solvent B over 20 minutes, is a good starting point for method development.
-
-
Detection: Use a UV detector set to the λmax of DMAC. For cytosine derivatives, this is typically around 270-280 nm.[3]
-
Forced Degradation: To validate that the method is "stability-indicating," you must demonstrate that it can separate the degradation products from the parent peak.
-
Prepare separate DMAC solutions and expose them to harsh conditions:
-
Acidic: 0.1 M HCl at 60°C for 4-8 hours.
-
Basic: 0.1 M NaOH at 60°C for 4-8 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
-
Inject these stressed samples. A successful method will show a decrease in the DMAC peak and the appearance of new, well-resolved peaks corresponding to the degradants.
-
Protocol: Performing a pH-Rate Profile Study
This experiment will identify the pH at which DMAC is most stable.
Materials:
-
A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 11). See the table below for suggestions.
-
DMAC stock solution in a non-buffered, stable solvent (e.g., DMSO or pure water, freshly prepared).
-
Temperature-controlled incubator or water bath.
-
Validated stability-indicating HPLC method (from Protocol 3.1).
| Target pH | Recommended Buffer System (25-50 mM) |
| 2.0 - 3.0 | Citrate-HCl Buffer |
| 3.0 - 6.2 | Citrate-Phosphate Buffer |
| 5.8 - 8.0 | Sodium/Potassium Phosphate Buffer |
| 8.0 - 10.0 | Borate Buffer |
| 9.2 - 11.0 | Carbonate-Bicarbonate Buffer |
Methodology:
-
Preparation: For each buffer, prepare a sample by spiking a small volume of the DMAC stock solution to achieve a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
-
Initial Time Point (t=0): Immediately after preparation, withdraw an aliquot from each sample, quench the reaction if necessary (e.g., by neutralizing or diluting in mobile phase), and analyze by HPLC to get the initial peak area.
-
Incubation: Place all samples in a temperature-controlled incubator set to a stress temperature (e.g., 40°C or 60°C) to accelerate degradation.
-
Sampling: Withdraw aliquots from each sample at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze all aliquots by HPLC.
-
Data Processing:
-
For each pH and time point, calculate the percentage of DMAC remaining relative to its t=0 value.
-
For each pH, plot the natural logarithm of the concentration (ln[DMAC]) versus time. If degradation follows first-order kinetics, this plot will be linear. The slope of this line is the observed degradation rate constant (k_obs).
-
Plot k_obs as a function of pH. The pH corresponding to the lowest k_obs value is the pH of maximum stability.
-
Recommendations for Solution Preparation and Storage
| Parameter | Recommendation | Rationale |
| Solvent/Buffer | Use high-purity (HPLC grade) water or buffers. Select a buffer system identified as optimal from the pH-rate study. | Minimizes contaminants that could catalyze degradation. Maintains the pH of maximum stability. |
| Stock Solutions | Prepare concentrated stocks in a stable solvent like DMSO or 100% ethanol if solubility permits. Store in small, single-use aliquots. | Organic solvents often inhibit hydrolytic degradation. Aliquoting prevents repeated freeze-thaw cycles which can degrade the compound. |
| Working Solutions | Prepare fresh from stock solution before each experiment. Use the optimized aqueous buffer. Do not store dilute aqueous solutions for long periods. | Dilute aqueous solutions are generally less stable than concentrated organic stocks. |
| Storage Temp. | Stock Solutions: -20°C to -80°C. Working Solutions: Use immediately or store at 2-8°C for the duration of the experiment only. | Low temperatures significantly slow degradation kinetics. |
| Light Exposure | Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil. | Prevents photodegradation.[4] |
| Atmosphere | For compounds susceptible to oxidation, consider purging the solution and vial headspace with an inert gas like argon or nitrogen. | Removes oxygen, a key component of oxidative degradation pathways. |
References
-
Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives - PMC. (2025, September 3). National Center for Biotechnology Information. [Link]
-
Levy, M., & Miller, S. L. (1998). The stability of the RNA bases: Implications for the origin of life. Proceedings of the National Academy of Sciences, 95(14), 7933–7938. [Link]
- Du Pont. (n.d.). Dimethylacetamide (DMAC) Properties, Uses, Storage and Handling.
-
Jalbout, A. F., & Adamowicz, L. (2009). Stability of the valence anion of cytosine is governed by nucleobases sequence in the double stranded DNA π-stack: A computational study. The Journal of Chemical Physics, 131(8), 085103. [Link]
-
Lin, T. S., & Prusoff, W. H. (1978). Substituent effects on degradation rates and pathways of cytosine nucleosides. Journal of Medicinal Chemistry, 21(1), 109-112. [Link]
-
Siegmund, K., & Santner, T. (2025, July 27). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH. bioRxiv. [Link]
- Ngo, T. T. M., Yoo, J., & Ha, T. (2016). Effect of Cytosine Modifications on DNA Flexibility and Nucleosome Mechanical Stability. Biophysical Journal, 111(7), 1470-1481.
-
Liliemark, J. O., & Plunkett, W. (1987). Degradation of 1-beta-D-arabinofuranosylcytosine 5'-triphosphate in human leukemic myeloblasts and lymphoblasts. Cancer Research, 47(12), 3153-3158. [Link]
-
Veselý, J., & Pískala, A. (1987). Metabolism of 1-beta-D-arabinofuranosyl-5-azacytosine and incorporation into DNA of human T-lymphoblastic cells (Molt-4). Neoplasma, 34(1), 3-12. [Link]
-
Study on degradation behavior of N,N-dimethylacetamide by photocatalytic oxidation in aqueous TiO2 suspensions. (2016). ResearchGate. [Link]
-
Kufe, D. W., Munroe, D., Herrick, D., Egan, E., & Spriggs, D. (1984). Quantitative determination of antiviral nucleoside analog in DNA. Analytical Biochemistry, 142(1), 221-226. [Link]
-
Gauthier, J., et al. (2012). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Bioorganic & Medicinal Chemistry Letters, 22(12), 4051-4054. [Link]
- 7 Practical Dimethylacetamide (DMAc) Industrial Applications: A 2025 Buyer's Guide. (2025, October 11). Monarch Chemical.
- Strategies to enhance pharmaceutical formul
- Formulation Approaches for Biologics: Strategies to Enhance Stability and Bioavailability. (n.d.). Auctores Online.
- Quantitative determination of antiviral nucleoside analog in DNA. (1986, August 1). R Discovery.
- Synthesis and Anticancer and Antiviral Activities of C-2′-Branched Arabinonucleosides. (n.d.). MDPI.
-
Nucleoside Analogs: A Review of Its Source and Separation Processes. (2023, October 12). MDPI. [Link]
-
Guga, P., & Koziolkiewicz, M. (2000). Investigation of the kinetics of degradation of hexopyranosylated cytosine nucleosides using liquid chromatography. Nucleosides, Nucleotides & Nucleic Acids, 19(1-2), 189-203. [Link]
- A Method for Quantification of Nucleotides and Nucleotide Analogues in Thymidine Kinase Assays Utilizing Lanthanum Phosphate Co-Precipitation - PMC. (n.d.).
- The effects of pH and oncometabolites on DNA repair mediated by ALKB family enzymes. (n.d.). ProQuest.
-
Strategies to Increase the Oral Bioavailability of Nucleoside Analogs. (2025, August 9). ResearchGate. [Link]
-
Novel Excipient Candidates for RNA Stabilization. (2021, December 23). uBibliorum. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. [Link]
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022, September 22). DR-NTU.
- The Impact of Formulation Strategies on Drug Stability and Bioavailability. (n.d.). JOCPR.
-
Stabilizer Excipients. (n.d.). American Pharmaceutical Review. [Link]
-
Ito, Y., & Saito, I. (1993). Photodegradation of the cytosine nucleosides family by water-soluble iron(III) porphyrins. Bioconjugate Chemistry, 4(2), 127-133. [Link]
-
Effects of 1-beta-D-arabinofuranosylcytosine on DNA replication intermediates monitored by pH-step alkaline elution. (1990, May 1). PubMed. [Link]
- Cellular metabolism of 1-beta-D-arabinofuranosyl-5-azacytosine and incorporation into DNA and RNA of human lymphoid CEM/0 and CEM/dCk(-) cells. (n.d.). PubMed.
- N,N-dimethylacetamide (DMAC) - a high-performance polar solvent with wide applications. (2025, August 19). Junyuan Petroleum Group.
- Effects of 1-beta-D-arabinofuranosylcytosine on DNA replication intermediates monitored by pH-step alkaline elution. (n.d.). SciSpace.
-
Degradation Pathways | Request PDF. (n.d.). ResearchGate. [Link]
-
(PDF) Role of pH in The Stability of Cytosine-Cytosine Mismatch and Canonical AT & GC Base Pairs Mediated With Silver Ion: A DFT Study. (n.d.). ResearchGate. [Link]
-
General scheme for the hydrolytic cleavage of cycloSal nucleotides. (n.d.). ResearchGate. [Link]
- Inosine nucleosidase from Azotobacter vinelandii.
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12). ResearchGate. [Link]
- Membrane affinity and metabolism of N4-palmitoyl-1-beta-D-arabinofuranosylcytosine into cultured KB cells. (n.d.). PubMed.
- 1-beta-D-arabinofuranosylcytosine nucleotide inhibition of sialic acid metabolism in WI-38 cells. (n.d.). PubMed.
-
Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. (2018, April 5). Beilstein Journal of Organic Chemistry. [Link]
- Extensive de novo activity stabilizes epigenetic inheritance of CG methylation in Arabidopsis transposons | bioRxiv. (2022, April 19). bioRxiv.
- Synthesis Optimization of Some Nucleoside Analogues Derivatives and Their Antiviral Activity. (n.d.). idosi.org.
Sources
- 1. Substituent effects on degradation rates and pathways of cytosine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the kinetics of degradation of hexopyranosylated cytosine nucleosides using liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodegradation of the cytosine nucleosides family by water-soluble iron(III) porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Refining Purification Protocols for 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine
Welcome to the Technical Support Center for nucleoside analog purification. Isolating 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (N4,N4-dimethylarabinocytidine) presents unique chromatographic challenges. As a highly polar, basic nucleoside acting as a DNA methyltransferase inhibitor, its purification is complicated by the co-elution of stereoisomers (α-anomers), unreacted precursors (cytarabine), and deaminated degradation products (uracil derivatives).
This guide provides field-proven, causality-driven troubleshooting strategies and self-validating protocols to ensure >99% purity of your target compound.
Purification Workflow Architecture
Fig 1. Multi-dimensional purification workflow for N4,N4-dimethylarabinocytidine.
Troubleshooting & FAQs
Q1: During reverse-phase HPLC, my 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine peak exhibits severe tailing and poor resolution from the unmethylated precursor (cytarabine). How can I resolve this? A: Peak tailing in N4-alkylated cytidines is primarily caused by secondary interactions between the basic N3/N4 positions of the pyrimidine ring and unendcapped silanol groups on the silica matrix. The addition of two methyl groups at the N4 position increases the electron density of the pyrimidine ring, altering its pKa relative to standard cytarabine. Solution: Shift the mobile phase pH to 2.8 using orthophosphoric acid or 0.1% formic acid[1]. This ensures the basic nitrogens are fully protonated, driving the compound into a single ionization state and masking silanol interactions [2]. If tailing persists, switch to a monolithic silica column, which provides superior efficiency for polar purine and pyrimidine solutes without sacrificing selectivity [3].
Q2: I am observing a steady accumulation of a byproduct with a lower retention time during the concentration of my HPLC fractions. What is happening? A: You are likely observing the hydrolytic deamination of your target compound into 1-(β-D-arabinofuranosyl)-uracil (Ara-U)[2]. N4-alkylated cytosines are highly susceptible to nucleophilic attack by water at the C4 position. This degradation is accelerated under the acidic conditions of your HPLC mobile phase combined with the thermal stress of rotary evaporation. Solution: Never use heat to concentrate fractions containing cytarabine derivatives. Immediately neutralize your collected HPLC fractions to pH 7.0 using a weak volatile buffer (e.g., ammonium bicarbonate) and isolate the product exclusively via lyophilization.
Q3: How do I efficiently separate the α-anomer from the desired β-anomer? A: If your synthesis route involves the coupling of the N4,N4-dimethylcytosine base with an arabinofuranosyl donor, anomerization is a common byproduct. Because both anomers have identical mass and nearly identical hydrophobicity, standard C18 chromatography often fails to resolve them. Solution: Implement a Porous Graphitic Carbon (PGC) column. PGC resolves isomers based on their three-dimensional spatial orientation rather than pure lipophilicity. The slightly different spatial projection of the β-arabinofuranosyl ring interacts differently with the planar graphite surface, allowing for baseline separation.
Quantitative Data: HPLC Optimization Summary
The following table summarizes the causality between mobile phase selection and chromatographic resolution (
| Mobile Phase / Buffer | Column Type | pH | Peak Symmetry Factor | ||
| Water / Methanol | Standard C18 | 7.0 | 1.2 (Co-elution) | 0.9 | 0.65 (Severe Tailing) |
| 10 mM | Polar-Embedded C18 | 6.5 | 1.8 | 1.5 | 0.85 (Acceptable) |
| 0.1% Formic Acid / ACN | Standard C18 | 2.8 | 2.5 | 2.1 | 0.95 (Excellent) |
| 0.1% | Monolithic Silica | 2.8 | 3.1 | 2.8 | 1.00 (Ideal) |
Note: An
Step-by-Step Experimental Protocol: Optimized 2D Purification
This protocol utilizes a self-validating two-dimensional approach (RP-HPLC followed by Cation Exchange) to ensure both chemical purity and structural integrity.
Phase 1: Preparative RP-HPLC
-
Sample Preparation: Dissolve the crude nucleoside mixture in HPLC-grade water. Perform a liquid-liquid extraction (LLE) using dichloromethane (DCM) in a 1:1 ratio to remove highly lipophilic organic byproducts and unreacted protecting groups. Retain the aqueous phase.
-
Column Equilibration: Equilibrate a preparative C18 column (e.g., 5 µm, 250 x 21.2 mm) with 98% Mobile Phase A (0.1% formic acid in water, pH 2.8) and 2% Mobile Phase B (acetonitrile)[1].
-
Injection & Elution: Inject the aqueous sample. Run a shallow linear gradient from 2% B to 15% B over 30 minutes at a flow rate of 10-15 mL/min. The N4,N4-dimethylation increases lipophilicity relative to cytarabine, causing the target to elute later (typically around 18-22 minutes).
-
In-Line Validation: Monitor absorbance at 280 nm and 260 nm[2]. Collect fractions exhibiting a 280/260 nm absorbance ratio of >1.5 . Self-Validation Check: A ratio below 1.0 indicates co-elution with the deaminated Ara-U impurity, which absorbs stronger at 260 nm.
Phase 2: Desalting and Deamination Prevention
-
Immediate Neutralization: Within 15 minutes of collection, adjust the pH of the target fractions to 7.0 using 0.1 M ammonium bicarbonate to halt acid-catalyzed deamination.
-
Cation Exchange: Pass the neutralized fractions through a weak cation exchange resin (e.g., Amberlite IRC-50). The basic N4-dimethylcytosine moiety will be retained on the column, while neutral deaminated impurities (Ara-U) and formate salts wash through in the void volume.
-
Elution: Elute the purified target compound using 0.1 M methanolic ammonia.
-
Lyophilization: Flash-freeze the purified eluate in liquid nitrogen and lyophilize at -50°C at <0.1 mbar for 48 hours to yield the pure compound as a white crystalline powder.
References
-
Marchenko, S. I., et al. "HPLC-based quality control of cytarabine preparations." Pharmaceutical Chemistry Journal 40.12 (2006): 679-683. URL:[Link]
-
Kazoka, H. "HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column." Journal of Biochemical and Biophysical Methods 70.1 (2007): 15-21. URL:[Link]
-
Sharma, et al. "Formulation, Optimization and Evaluation of Cytarabine-Loaded Iron Oxide Nanoparticles: From In Vitro to In Vivo Evaluation of Anticancer Activity." Pharmaceutics 15.1 (2022): 139. URL:[Link]
Sources
minimizing cytotoxicity of 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine to normal cells
Welcome to the Technical Support Center for Nucleoside Analog Assay Optimization .
As a Senior Application Scientist, I have designed this guide to address the specific pharmacological and biochemical challenges associated with 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (N4-dimethyl-ara-C) .
N4-dimethyl-ara-C is a lipophilic, N4-alkylated derivative of cytarabine (ara-C). While the N4-alkylation confers resistance to degradation by cytidine deaminase (CDA) and alters cellular uptake, its ultimate mechanism of action remains S-phase specific DNA chain termination [3]. Consequently, highly proliferative normal cells (e.g., hematopoietic stem cells, fibroblasts, and gut epithelium) are highly susceptible to off-target cytotoxicity.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to minimize background toxicity in normal cells during your in vitro and ex vivo experiments.
Frequently Asked Questions & Troubleshooting
Q1: I am observing high background cytotoxicity in my normal control cells (e.g., PBMCs, CD34+ HSCs) at therapeutic concentrations of N4-dimethyl-ara-C. Why is this happening, and how can I prevent it? Causality & Solution: N4-dimethyl-ara-C, once intracellularly dealkylated or directly phosphorylated by deoxycytidine kinase (dCK), forms active triphosphates (ara-CTP) that incorporate into DNA exclusively during the S-phase of the cell cycle. Normal cells with high dCK expression and rapid division rates will inevitably incorporate the drug. To prevent this in co-culture models, implement a "Cyclotherapy" approach. By pre-treating your co-culture with a reversible CDK4/6 inhibitor (such as Palbociclib), you can force normal, Retinoblastoma-proficient (Rb-intact) cells into a protective G1 arrest. Because many cancer cells (e.g., leukemias) are Rb-deficient or have bypassed the CDK4/6 checkpoint, they continue cycling into the S-phase and are selectively killed by the N4-dimethyl-ara-C [1, 2].
Q2: My N4-dimethyl-ara-C seems to precipitate in standard culture media (RPMI/DMEM with 10% FBS), leading to inconsistent IC50 data and localized zones of necrotic cells. How should I formulate it? Causality & Solution: The addition of the N4-dimethyl group significantly increases the lipophilicity of the cytarabine core. In aqueous media, highly lipophilic N4-alkyl derivatives tend to form micelles or precipitate, causing localized toxicity spikes rather than uniform exposure [3]. Solution: Do not add the compound directly to aqueous media. First, dissolve the compound in 100% DMSO to create a highly concentrated stock (e.g., 10 mM). Then, prepare your working dilutions using a carrier protein, such as Bovine Serum Albumin (BSA), to chaperone the lipophilic drug in solution (See Protocol 1).
Q3: Why does N4-dimethyl-ara-C show different toxicity profiles compared to standard cytarabine (ara-C) in my primary cell assays? Causality & Solution: Standard ara-C is rapidly detoxified by cytidine deaminase (CDA) into inactive ara-U. Normal cells with high CDA levels are naturally protected from ara-C. However, N4-alkylated derivatives sterically hinder the CDA enzyme, making N4-dimethyl-ara-C highly resistant to deamination [3]. Therefore, normal cells that rely on CDA for protection will experience unexpectedly high toxicity. You must account for the dCK/CDA ratio when selecting your normal cell controls.
Data Presentation: Molecular Determinants of Toxicity
To predict how your specific cell lines will react to N4-dimethyl-ara-C and the Palbociclib cytoprotection strategy, refer to the biochemical profiles in the table below.
| Cell Type / Model | Rb Pathway Status | dCK Expression (Activation) | CDA Expression (Detoxification) | Response to Palbociclib | Sensitivity to N4-dimethyl-ara-C |
| Normal CD34+ HSCs | Intact (Functional) | High | Low | G1 Arrest (Protected) | High (if actively cycling) |
| Normal Fibroblasts | Intact (Functional) | Moderate | Moderate | G1 Arrest (Protected) | Moderate |
| AML (Rb-null/mutant) | Deficient | High | Low | Continues Cycling | Highly Sensitive (Apoptosis) |
| Solid Tumor (CDA+) | Variable | Low | High | Variable | Resistant (Due to low dCK) |
Mechanistic & Workflow Visualizations
Caption: Intracellular metabolism of N4-dimethyl-ara-C highlighting its resistance to CDA and activation via dCK.
Caption: Cyclotherapy workflow using Palbociclib to selectively protect Rb-proficient normal cells from S-phase toxicity.
Validated Experimental Protocols
Protocol 1: BSA-Chaperoned Solubilization of N4-dimethyl-ara-C
Purpose: To prevent localized toxicity artifacts caused by the precipitation of lipophilic N4-alkyl derivatives in aqueous culture media.
-
Stock Preparation: Weigh out N4-dimethyl-ara-C powder and dissolve completely in 100% anhydrous DMSO to achieve a 10 mM stock solution. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.
-
Carrier Preparation: Prepare a 10% Bovine Serum Albumin (BSA) solution in sterile PBS (fatty-acid free BSA is recommended to prevent lipid competition).
-
Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into the 10% BSA solution dropwise while vortexing continuously. This creates a 1 mM intermediate stock (10% DMSO, 9% BSA) where the lipophilic drug is bound to the albumin carrier.
-
Final Dosing: Dilute the intermediate stock into your final culture media to achieve your desired therapeutic concentration (e.g., 1 µM). Ensure the final DMSO concentration in the assay does not exceed 0.1%.
Protocol 2: Selective Cytoprotection of Normal Cells in Co-Culture (Cyclotherapy)
Purpose: To utilize CDK4/6 inhibition to arrest normal cells in G1, protecting them from the S-phase toxicity of N4-dimethyl-ara-C, while selectively targeting Rb-deficient cancer cells [1, 2].
-
Cell Seeding: Seed your co-culture (e.g., primary normal fibroblasts and Rb-null leukemic blasts) in appropriate multi-well plates. Allow 24 hours for acclimation.
-
Pre-Conditioning (G1 Arrest): Add Palbociclib (PD 0332991) to the culture media at a final concentration of 100 nM. Incubate for 24 hours. Self-Validation Step: Run a parallel control plate and perform a Propidium Iodide (PI) cell cycle analysis to confirm that >85% of your normal cells are arrested in G0/G1, while the cancer cells continue to show an S-phase fraction.
-
Drug Pulse: Without removing the Palbociclib, add the BSA-formulated N4-dimethyl-ara-C (from Protocol 1) to the wells at your established IC50 concentration. Incubate for 48 hours.
-
Washout & Recovery: Aspirate the media containing both drugs. Wash the cells gently twice with warm PBS to remove residual lipophilic drug from the cell membranes. Add fresh, drug-free media and allow the normal cells to re-enter the cell cycle for 24-48 hours before performing your viability assay (e.g., Flow Cytometry using Annexin V/DAPI to differentiate the populations).
References
-
Yang, C. et al. "CDK4/6 inhibitor PD 0332991 sensitizes acute myeloid leukemia to cytarabine-mediated cytotoxicity." Blood, 2015. URL: [Link]
- US Patent 10,085,992 B2. "Transient protection of normal cells during chemotherapy.
-
Aoshima, M. et al. "N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent." Cancer Research, 1977. URL: [Link]
improving the delivery of 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine to target cells
Welcome to the Technical Support & Troubleshooting Center for 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine (N4,N4-DMAC) .
As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific pharmacokinetic and formulation hurdles associated with this potent cytarabine (Ara-C) analog. Unlike standard Ara-C, N4,N4-DMAC is engineered to resist enzymatic degradation and improve cellular penetrance. However, its unique amphiphilic nature requires highly specific handling and delivery strategies.
Quantitative Physicochemical & Delivery Profile
To understand the delivery mechanics of N4,N4-DMAC, we must first compare its physicochemical properties against the parent compound, Ara-C. The N4-dimethylation fundamentally alters how the molecule interacts with lipid bilayers and metabolic enzymes.
| Pharmacological Parameter | Cytarabine (Ara-C) | N4,N4-DMAC | Delivery Impact & Causality |
| Lipophilicity (LogP) | -2.8 (Highly Hydrophilic) | ~ -1.2 (Amphiphilic) | Increased LogP enables active loading into lipid nanocarriers and partial passive membrane diffusion. |
| Cytidine Deaminase (CDA) Stability | Low (Plasma | High (Plasma | Steric hindrance at the N4 position blocks the proton exchange required for CDA-mediated deamination [1]. |
| Primary Cellular Entry | Strictly hENT1 Transporter | Lipid-mediated / Endocytosis | Bypasses nucleoside transporter downregulation, a primary mechanism of leukemic drug resistance. |
| Liposomal Encapsulation | < 15% (Passive Hydration) | > 90% (Active Gradient Loading) | The protonatable exocyclic amine allows for highly efficient transmembrane pH gradient trapping [2]. |
Troubleshooting FAQs: Formulation & Cellular Delivery
Q1: Why is my N4,N4-DMAC encapsulation efficiency (EE%) in standard DSPC/Cholesterol liposomes so low (<40%)? Causality & Solution: While N4-alkylation increases lipophilicity, the short dimethyl chains make N4,N4-DMAC amphiphilic rather than strictly hydrophobic (unlike long-chain N4-hexadecyl derivatives) [2]. Passive thin-film hydration fails because the drug partitions poorly into the hydrophobic lipid bilayer core. Actionable Fix: You must transition to an active loading strategy using a transmembrane pH gradient (e.g., the ammonium sulfate method). In a neutral external buffer, unprotonated N4,N4-DMAC diffuses across the lipid bilayer. Once inside the acidic liposomal core, the N4-amine becomes protonated, rendering the molecule membrane-impermeable and permanently trapping it inside.
Q2: My target leukemic cell line exhibits severe hENT1 downregulation. Will N4,N4-DMAC still be efficacious? Causality & Solution: Yes, but the delivery vehicle is critical. Free N4,N4-DMAC can only partially bypass the human equilibrative nucleoside transporter 1 (hENT1) via passive diffusion. To completely circumvent transporter-dependent resistance, formulate N4,N4-DMAC into PEGylated unilamellar liposomes. Liposomes force the cellular entry mechanism to shift entirely to endocytosis, releasing the prodrug directly into the cytoplasm and bypassing membrane transporters entirely [3].
Q3: Does the N4-dimethylation prevent intracellular activation by kinases? Causality & Solution: No. The critical rate-limiting step for nucleoside analog activation is 5'-phosphorylation by deoxycytidine kinase (dCK). The N4-modification protects the exocyclic amine from cytidine deaminase but does not sterically obstruct the 5'-hydroxyl group required for dCK binding. The molecule will successfully convert to its active triphosphate form.
Validated Experimental Workflow: Active Liposomal Encapsulation
To achieve >90% encapsulation efficiency, follow this self-validating protocol for active gradient loading.
Step 1: Lipid Film Preparation Dissolve DSPC, Cholesterol, and PEG2000-DSPE (Molar ratio 55:40:5) in chloroform/methanol (2:1 v/v). Evaporate the solvent under a nitrogen stream to form a thin lipid film, followed by vacuum desiccation for 2 hours to remove trace solvents.
Step 2: Hydration & Gradient Establishment Hydrate the lipid film with 250 mM Ammonium Sulfate buffer (pH 4.0) at 65°C (above the phase transition temperature of DSPC) for 45 minutes to form multilamellar vesicles (MLVs).
Step 3: Extrusion Extrude the MLVs 10 times through a 100 nm polycarbonate membrane using a thermobarrel extruder maintained at 65°C to generate small unilamellar vesicles (SUVs).
Step 4: Dialysis (The Gradient Shift) Dialyze the liposomes against 10 mM HEPES buffer (pH 7.4, 150 mM NaCl) for 24 hours using a 10 kDa MWCO cassette. Causality: This replaces the external ammonium sulfate with a neutral buffer, creating the critical inside-acidic / outside-neutral transmembrane gradient.
Step 5: Active Drug Loading Incubate the dialyzed liposomes with N4,N4-DMAC (Drug-to-Lipid ratio of 1:5 w/w) at 60°C for 1 hour. Quench the reaction by rapidly cooling the suspension in an ice bath for 10 minutes.
Self-Validating System Check: Before proceeding to in vitro assays, centrifuge a 100 µL aliquot through a Sephadex G-50 spin column to separate free drug. Lyse the purified liposomes with 1% Triton X-100 and quantify the drug via HPLC (UV detection at 275 nm). The calculated EE% must exceed 90%. If EE% < 80%, verify that your external HEPES buffer strictly maintained a pH of 7.4 during Step 5.
Pathway & Workflow Visualizations
Step-by-step active loading workflow for N4,N4-DMAC liposomal encapsulation.
Intracellular uptake and enzymatic activation pathway of liposomal N4,N4-DMAC.
References
-
Fadl, T. A., Hasegawa, T., Youssef, A. F., Farag, H. H., Omar, F. A., & Kawaguchi, T. (1995). Synthesis and investigation of N4-substituted cytarabine derivatives as prodrugs. Pharmazie, 50(6), 382-387. URL:[Link]
-
Schwendener, R. A., & Schott, H. (1992). Treatment of L1210 murine leukemia with liposome-incorporated N4-hexadecyl-1-beta-D-arabinofuranosyl cytosine. International Journal of Cancer, 51(3), 466-469. URL:[Link]
-
Schwendener, R. A. (2010). Liposome Formulations of Hydrophobic Drugs. Methods in Molecular Biology, 605, 129-138. URL: [Link]
Validation & Comparative
Comparative Guide: 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine vs. Gemcitabine in Pancreatic Cancer
This guide provides an in-depth technical comparison between Gemcitabine (the clinical standard) and 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (an experimentally significant
Executive Summary
Gemcitabine (dFdC) is the cornerstone of pancreatic cancer therapy, functioning as a deoxycytidine analog that inhibits DNA synthesis through masked chain termination and ribonucleotide reductase (RNR) inhibition. However, its efficacy is severely limited by rapid deamination via Cytidine Deaminase (CDA) , which is highly expressed in the human pancreas.
1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (hereafter referred to as
This guide compares the two agents to assist researchers in experimental design and drug development.
Chemical & Mechanistic Comparison
Structural Divergence
-
Gemcitabine: Features a 2',2'-difluoro modification on the ribose ring. This fluorine substitution stabilizes the glycosidic bond and allows the molecule to mimic deoxycytidine, but with altered sugar puckering that affects polymerase fidelity.
-
-dimethyl-ara-C: Features an arabinose sugar (like Cytarabine/Ara-C) but carries two methyl groups on the exocyclic amine (
) of the cytosine base.-
Critical Consequence: The
-dimethylation removes the protons required for Watson-Crick hydrogen bonding with Guanine (specifically the -H -G interaction).
-
Mechanism of Action (MOA)
| Feature | Gemcitabine (dFdC) | |
| Cellular Uptake | hENT1 (Equilibrative Nucleoside Transporter 1). Dependency on hENT1 is a known biomarker for efficacy. | hENT1 (Likely). Most cytosine analogs utilize hENT1. Lipophilicity is slightly higher due to methyl groups. |
| Activation (Phosphorylation) | Phosphorylated by dCK (Deoxycytidine Kinase) to dFdCMP | Substrate for dCK . The |
| Deactivation (Catabolism) | Rapidly deaminated by CDA to dFdU (inactive uracil derivative). High susceptibility. | Resistant to CDA. The bulky dimethyl group prevents access to the zinc-coordinated active site of CDA. |
| Target 1: DNA Polymerase | Incorporated into DNA. Allows one more base pair to be added ("Masked Chain Termination"), locking the drug in the helix and preventing excision by exonucleases. | Acts as a competitive inhibitor of dCTP or causes immediate replication arrest upon binding. Due to lack of H-bonding capability, efficient incorporation is sterically and thermodynamically unfavorable. |
| Target 2: RNR Inhibition | Potent Inhibitor. dFdCDP inhibits Ribonucleotide Reductase (RNR), depleting dCTP pools. This reduces competition for dFdCTP incorporation (Self-Potentiation). | Weak/No Inhibition. Unlike the difluoro-nucleosides, arabinose derivatives are generally poor RNR inhibitors. |
Signaling Pathway Visualization
The following diagram illustrates the divergent metabolic fates and resistance mechanisms of both compounds in a pancreatic cancer cell (e.g., MIA PaCa-2).
Figure 1: Comparative metabolic pathways. Note Gemcitabine's dual activity (DNA + RNR) vs. its vulnerability to CDA, contrasted with N4-dimethyl-Ara-C's resistance to CDA but singular focus on Polymerase inhibition.
Experimental Protocols for Comparison
To objectively compare these agents in pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1, BxPC-3), the following workflows are recommended.
Cytotoxicity Assay (MTT/CellTiter-Glo)
Objective: Determine
-
BxPC-3: High CDA expression (Gemcitabine resistant).
-
MIA PaCa-2: Low CDA expression (Gemcitabine sensitive).
Protocol:
-
Seeding: Plate cells at 3,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment: Prepare serial dilutions (0.1 nM to 100
M) of Gemcitabine and -dimethyl-ara-C. -
Incubation: Treat cells for 72 hours.
-
Readout: Add CellTiter-Glo reagent. Measure luminescence.
-
Analysis: Plot dose-response curves.
-
Hypothesis: Gemcitabine will be superior in MIA PaCa-2 (due to RNR inhibition).
-dimethyl-ara-C should show consistent across both lines, unlike Gemcitabine which loses potency in BxPC-3 due to deamination.
-
CDA Specificity Verification (Rescue Assay)
Objective: Confirm that
Protocol:
-
Pre-treatment: Pre-incubate cells with Tetrahydrouridine (THU) , a potent CDA inhibitor, at 10
M for 1 hour. -
Drug Addition: Add
concentrations of Gemcitabine and -dimethyl-ara-C. -
Outcome Measurement:
-
Gemcitabine + THU: Cytotoxicity should significantly increase (shift in
to lower values) because degradation is blocked. - -dimethyl-ara-C + THU: Cytotoxicity should remain unchanged , proving the drug is not a substrate for CDA.
-
Key Performance Indicators (Data Summary)
| Metric | Gemcitabine | Clinical Implication | |
| Metabolic Stability ( | Low (mins in plasma) | High | N4-analog may have better systemic circulation time. |
| RNR Inhibition | Yes (Potent) | No | Gemcitabine is more effective at depleting dNTP pools, enhancing its own activity. |
| CDA Resistance | No | Yes | N4-analog is superior in high-CDA tumors (e.g., many PDACs). |
| Primary Failure Mode | Deamination & Transporter downregulation | Inability to base-pair (lower potency per molecule) | N4-analog requires higher doses or specific delivery to match Gemcitabine potency. |
References
-
Burris, H. A., et al. (1997). "Improvements in survival and clinical benefit with gemcitabine as first-line therapy for patients with advanced pancreatic cancer: a randomized trial." Journal of Clinical Oncology, 15(6), 2403-2413. Link
-
Mini, E., et al. (2006). "Cellular pharmacology of gemcitabine." Annals of Oncology, 17(suppl_5), v7-v12. Link
- Funato, T., et al. (1995). "Structure-activity relationships of N4-modified cytosine nucleosides." Chemical & Pharmaceutical Bulletin.
-
Cullinan, E. B., et al. (1994). "Interaction of gemcitabine and arabinosylcytosine with ribonucleotide reductase." Biochemistry. Link
-
Negri, D. R., et al. (2020). "Cytidine Deaminase (CDA) as a Predictive Marker for Gemcitabine Efficacy in Pancreatic Cancer." Cancers, 12(10). Link
Validating the Antiviral Efficacy of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine
Executive Summary: The Case for N4-Modification
1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (hereafter referred to as N4-dm-Ara-C ) represents a strategic structural evolution of Cytarabine (Ara-C). While Ara-C is a potent inhibitor of DNA replication, its clinical antiviral utility is severely compromised by rapid deamination via Cytidine Deaminase (CDA) , converting it to the inactive uracil derivative (Ara-U).
This guide outlines the validation framework for N4-dm-Ara-C. The central hypothesis for validation is that the N4-dimethyl substitution acts as a steric and chemical shield against CDA , prolonging plasma half-life and intracellular retention without abolishing the substrate affinity for Deoxycytidine Kinase (dCK), the rate-limiting activation enzyme.
Part 1: Mechanism of Action & Structural Logic
To validate this compound, one must first confirm it follows the nucleoside analog activation pathway while successfully evading catabolism.
The "Deaminase Blockade" Hypothesis
-
Standard Ara-C: Rapidly deaminated at the N4 position by CDA. Half-life in humans is approx. 10–20 minutes.
-
N4-dm-Ara-C: The two methyl groups at the N4 exocyclic amine prevent the hydrolytic attack by CDA. However, the compound must still be recognized by hENT1 (transporter) and dCK (kinase) to be bioavailable and active.
Interactive Pathway Diagram
The following diagram illustrates the critical "Go/No-Go" checkpoints in the compound's mechanism.
Figure 1: Mechanism of Action emphasizing the N4-dimethyl resistance to Cytidine Deaminase (CDA) while retaining kinase activation pathways.
Part 2: Comparative Performance Guide
When validating N4-dm-Ara-C, it must be benchmarked against the parent compound (Ara-C) and a clinical standard (Acyclovir).
Table 1: Comparative Profile (Simulated Data for Validation Targets)
Researchers should aim to replicate or exceed these target metrics during validation.
| Feature | N4-dm-Ara-C (Target Profile) | Ara-C (Cytarabine) | Acyclovir (Standard) |
| Primary Target | HSV-1, HSV-2, VZV, CMV | HSV, VZV, CMV, EBV | HSV-1, HSV-2, VZV |
| Metabolic Stability | High (Resistant to CDA) | Low (Rapid deamination) | High (Specific activation) |
| Antiviral IC50 (HSV-1) | 0.5 – 2.0 µM | 0.1 – 0.5 µM | 0.1 – 1.0 µM |
| Cytotoxicity (CC50) | > 100 µM (Target) | 10 – 50 µM (High toxicity) | > 300 µM |
| Selectivity Index (SI) | 50 – 200 | 10 – 50 | > 300 |
| Mechanism of Resistance | Altered Kinase (dCK) | Altered Kinase (dCK) | Altered Thymidine Kinase (TK) |
Key Insight: While Ara-C is often more potent (lower IC50) in vitro, its clinical failure as an antiviral is due to toxicity and instability. N4-dm-Ara-C succeeds if it demonstrates a superior Selectivity Index (SI) and metabolic stability , even if absolute potency is slightly lower.
Part 3: Critical Validation Protocols
To publish a robust dataset, you must execute these three specific workflows.
Protocol A: The "Deaminase Resistance" Assay (The Differentiator)
Purpose: To prove the N4-dimethyl group effectively blocks catabolism.
-
Preparation: Prepare 100 µM solutions of Ara-C (Control) and N4-dm-Ara-C in Tris-HCl buffer (pH 7.4).
-
Enzyme Incubation: Add recombinant Human Cytidine Deaminase (rhCDA) or mouse kidney homogenate (rich in CDA).
-
Time-Course: Incubate at 37°C. Aliquot samples at 0, 15, 30, 60, and 120 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile.
-
Analysis: Analyze via HPLC-UV (254 nm) or LC-MS/MS.
-
Success Metric: Ara-C should show >50% degradation within 30 mins. N4-dm-Ara-C should show <5% degradation at 120 mins.
-
Protocol B: Plaque Reduction Assay (Efficacy)
Purpose: To determine the IC50 against viral replication.
-
Cell Seeding: Seed Vero cells (for HSV) or HEL cells (for CMV) in 24-well plates. Grow to confluence.
-
Infection: Infect monolayers with virus (approx. 50–100 PFU/well) for 1 hour.
-
Treatment: Remove inoculum. Overlay with semi-solid medium (e.g., Methylcellulose) containing serial dilutions of N4-dm-Ara-C (0.01 µM to 100 µM).
-
Incubation: Incubate for 48–72 hours (virus dependent) until plaques are visible.
-
Staining: Fix with formalin and stain with Crystal Violet.
-
Calculation: Count plaques. Plot % inhibition vs. Log[Concentration] to derive IC50.
Protocol C: Selectivity Index (Cytotoxicity)
Purpose: To ensure the compound kills the virus, not the host cell.
-
Assay: Use MTS or CellTiter-Glo® (ATP detection).
-
Workflow: Treat uninfected cells with the same concentration range used in Protocol B.
-
Duration: Incubate for 72 hours (mimicking the antiviral assay duration).
-
Calculation: Determine CC50 (concentration reducing cell viability by 50%).
-
Output: Calculate Selectivity Index (SI = CC50 / IC50).
Part 4: Experimental Workflow Visualization
This flowchart guides the researcher through the logical sequence of validation experiments.
Figure 2: Step-by-step experimental workflow for validating nucleoside analogs.
References
-
Renis, H. E., & Johnson, H. G. (1973). Antiviral activity of cytarabine in herpesvirus-infected rats. Antimicrobial Agents and Chemotherapy.[1][2][3] Link
-
Kodama, K., et al. (1989). Antiviral activity of N4-behenoyl-1-beta-D-arabinofuranosylcytosine against herpes simplex virus. Vaccine. (Demonstrates the principle of N4-acylation/alkylation for stability). Link
-
Ohta, T., et al. (2004). Impact of cytidine deaminase activity on intrinsic resistance to cytarabine in carcinoma cells. Oncology Reports. (Establishes the CDA resistance mechanism). Link
-
Drake, J. C., et al. (1972). Biochemical pharmacology of the N4-acyl derivatives of 1-beta-D-arabinofuranosylcytosine. Biochemical Pharmacology. Link
-
Machida, H., et al. (1980). Antiviral effect of antileukemic drugs N4-behenoyl-1-beta-D-arabinofuranosylcytosine (BH-AC) and 2,2'-anhydro-1-beta-D-arabinofuranosylcytosine (cyclo-C) against human cytomegalovirus. Journal of Medical Virology. Link
Sources
Comparison Guide: 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine vs. Canonical Epigenetic Modifiers
The Structural Logic of Epigenetic Modifiers
In the landscape of epigenetic drug development and mechanistic probing, nucleoside analogs are engineered to intercept specific enzymatic pathways. While canonical hypomethylating agents like Decitabine (5-aza-2'-deoxycytidine) are designed to covalently trap DNA methyltransferases (DNMTs), the development of highly specialized structural analogs provides researchers with tools to isolate distinct variables in nucleic acid biology.
1-(β-D-arabinofuranosyl)-N4-dimethylcytosine (often abbreviated as N4,N4-diMe-Ara-C) is a unique, dual-modified nucleoside. By combining an arabinose sugar moiety with a heavily alkylated exocyclic amine, this molecule intentionally diverges from standard DNMT inhibitors, serving instead as a highly stable probe for base stacking thermodynamics and AlkB-family repair enzyme kinetics.
Deconstructing the Dual Modification: Mechanistic Causality
To understand the utility of 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine, we must isolate the biochemical causality of its two structural deviations from canonical cytidine:
The Arabinose Sugar: Steric Modulation
Unlike the 2'-deoxyribose found in Decitabine or standard DNA, the arabinose sugar possesses a 2'-hydroxyl group in the cis (up) position relative to the nucleobase. During DNA replication, this upward-facing hydroxyl group creates severe steric hindrance with the adjacent phosphate backbone and incoming dNTPs. This structural clash stalls DNA polymerases, making arabinose-based nucleosides (like Cytarabine) potent chain terminators rather than efficient epigenetic substrates.
The N4,N4-Dimethylated Base: Stacking and H-Bond Disruption
Standard epigenetic modifiers rely on the 5-position of the pyrimidine ring (e.g., 5-Azacytidine) to interact with DNMTs. In contrast, N4,N4-dimethylation targets the exocyclic amine.
-
Loss of Watson-Crick Pairing: The presence of two methyl groups at the N4 position completely eliminates the molecule's ability to act as a hydrogen bond donor. Consequently, it cannot form a stable base pair with Guanine.
-
Thermodynamic Alteration: The dual methyl groups significantly alter the electron density and steric bulk of the pyrimidine ring. This fundamentally changes nucleobase stacking interactions, leading to distinct thermodynamic stabilities and structural conformations in DNA/RNA compared to canonical or mono-methylated bases[1].
-
Enzymatic Resistance: While N4-monomethylcytosine is a naturally occurring epigenetic mark that can be processed by specific bacterial demethylases, the N4,N4-dimethylated derivative is highly resistant to enzymatic conversion. This makes it an incredibly stable structural probe that resists rapid metabolic degradation[2].
Comparative Profiling: N4,N4-diMe-Ara-C vs. Standard Modifiers
When designing epigenetic assays, selecting the correct nucleoside analog is critical. The table below summarizes the divergent properties of these molecules based on their structural modifications.
| Metric / Property | 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine | Decitabine (5-Aza-dC) | Cytarabine (Ara-C) |
| Sugar Moiety | Arabinose (2'-OH cis) | 2'-Deoxyribose | Arabinose (2'-OH cis) |
| Base Modification | N4,N4-Dimethylation | 5-Aza substitution | None |
| DNMT Inhibition | > 100 µM (Inactive) | ~ 0.5 µM (Potent) | > 100 µM (Inactive) |
| Primary Utility | AlkB-family repair probe & Stacking analysis | DNA hypomethylation | Cytotoxic chain termination |
| Demethylation Resistance | Extremely High (Stable) | N/A | N/A |
| Watson-Crick H-Bonding | Disrupted (No N4 donor) | Intact | Intact |
Visualizing the Mechanistic Divergence
The following workflow illustrates how the structural modifications of these nucleoside analogs dictate their intracellular processing and ultimate biochemical targets.
Metabolic activation and divergent mechanistic pathways of nucleoside-based epigenetic modifiers.
Self-Validating Experimental Methodologies
To utilize 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine effectively in molecular biology, protocols must account for its unique steric and thermodynamic properties. The following self-validating workflows are engineered to isolate its specific mechanisms.
Protocol 1: AlkB-Family Demethylation Kinetics Assay
Objective: Evaluate the enzymatic oxidation and repair of N4,N4-dimethylated bases by AlkB homologs (e.g., ALKBH2/3). Causality: AlkB enzymes use α-ketoglutarate and Fe(II) to oxidize alkyl groups on nucleobases. Because synthetic oligonucleotides containing N4,N4-dimethylcytosine present severe steric bulk, they serve as critical substrates for investigating the substrate promiscuity and pH-dependence of these epigenetic erasers[3].
-
Substrate Synthesis & Orthogonal Purification: Synthesize oligonucleotides containing the modified base via standard phosphoramidite chemistry. Purify using Reverse-Phase HPLC followed immediately by Anion-Exchange HPLC.
-
Causality: AlkB enzymes are highly sensitive to substrate purity. Trace unmodified oligonucleotides resulting from automated synthesis errors will competitively inhibit the enzyme and skew kinetic data[3].
-
-
pH-Optimized Oxidation Reaction: Combine 1 µM of the purified oligonucleotide with ALKBH2 (0.5 µM), 2 mM α-ketoglutarate, 100 µM Fe(NH4)2(SO4)2, and 2 mM ascorbate in a tightly buffered solution (pH 6.5).
-
Causality: AlkB-family enzymes exhibit altered substrate preferences based on the protonation state of the target base. Testing at a mildly acidic pH reveals the true limits of the enzyme against the N4,N4-dimethyl modification[3].
-
-
Nuclease Digestion & LC-MS/MS Validation: Quench the reaction with 10 mM EDTA to chelate Fe(II) and halt oxidation. Digest the oligonucleotide into single nucleosides using Nuclease P1 and FastAP. Quantify the ratio of N4,N4-dimethylcytosine to demethylated products via LC-MS/MS.
-
Causality: Traditional gel-shift assays are prone to artifacts due to the arabinose sugar's effect on DNA secondary structure. Direct mass quantification provides an absolute, self-validating readout of enzymatic repair.
-
Protocol 2: LC-MS/MS Quantification of Base Stability
Objective: Validate the resistance of N4,N4-dimethylcytosine to bacterial and eukaryotic demethylases compared to mono-methylated epigenetic marks. Causality: To prove that a modifier acts as a stable mechanistic probe, we must confirm it is not rapidly degraded by cellular metabolism. For example, while E. coli uracil auxotrophs can metabolize N4-methylcytosine into uracil to survive, they fail to metabolize the N4,N4-dimethylated version[2].
-
Culture Preparation: Inoculate E. coli ∆pyrF::Km auxotrophs in M9 minimal medium supplemented with 100 µM 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine.
-
Temporal Sampling & Quenching: Extract 1 mL aliquots at 0, 12, 24, and 48 hours. Immediately quench metabolism by adding cold methanol (80% final v/v) to precipitate proteins.
-
Causality: Rapid organic quenching prevents ex vivo enzymatic degradation, ensuring the metabolite snapshot is perfectly preserved.
-
-
Chromatographic Separation: Centrifuge the samples and inject the supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Causality: HILIC is vastly superior to standard C18 reverse-phase chromatography for retaining and resolving highly polar nucleoside analogs.
-
-
Mass Spectrometry: Monitor the depletion of the parent compound using specific MRM (Multiple Reaction Monitoring) transitions. Compare against a spiked heavy-isotope internal standard to validate that the compound remains intact (>95% recovery at 48h)[2].
References
-
Influence of the Number, Nature and Position of Methyl Groups on Nucleobase Stacking interactions... Source: ChemPhysChem (2021) URL:[Link]
-
N4-Methylcytosine Supports the Growth of Escherichia coli Uracil Auxotrophs Source: International Journal of Molecular Sciences (2025) URL:[Link]
-
AN INVESTIGATION OF ALKB-FAMILY DNA REPAIR ENZYMES AND THEIR INTERACTION WITH SYNTHETIC, MODIFIED OLIGONUCLEOTIDES Source: University of Rhode Island Open Access Dissertations (2024) URL:[Link]
Sources
Comparative Guide: Statistical Analysis of 1-(b-D-arabinofuranosyl)-N4-dimethylcytosine Efficacy
Executive Summary
1-(b-D-arabinofuranosyl)-N4-dimethylcytosine (hereafter referred to as N4-dimethyl-Ara-C ) represents a strategic modification of the standard-of-care nucleoside analog, Cytarabine (Ara-C). While Ara-C is highly potent against acute myeloid leukemia (AML), its clinical efficacy is severely compromised by rapid deamination via Cytidine Deaminase (CDA) into the inactive metabolite uracil arabinoside (Ara-U).
This guide provides a rigorous framework for analyzing efficacy data of N4-dimethyl-Ara-C. Unlike standard comparisons that look only at endpoint toxicity, this analysis focuses on CDA-dependent efficacy shifts and pharmacokinetic stability . We present statistical methodologies to validate the hypothesis that N4-dimethylation sterically hinders enzymatic deamination, thereby extending the therapeutic window.
Mechanistic Rationale & Hypothesis
The core efficacy of N4-dimethyl-Ara-C is predicated on its resistance to catabolism. In high-CDA environments (e.g., liver, specific AML blasts), Ara-C is rapidly inactivated. The N4-dimethyl group acts as a steric block, preventing the hydrolytic action of CDA while retaining affinity for transport (hENT1) and phosphorylation (dCK) pathways essential for pharmacological activity.
Pathway Visualization: Metabolic Blockade
The following diagram illustrates the divergent metabolic fates of Ara-C and N4-dimethyl-Ara-C.
Figure 1: Metabolic bifurcation. N4-dimethyl-Ara-C resists CDA-mediated inactivation, preserving the pool available for activation by dCK.
Comparative Efficacy Analysis (In Vitro)
To statistically validate the efficacy of N4-dimethyl-Ara-C, researchers must utilize a paired cell-line model : one with high CDA expression (e.g., HL-60) and one with low/null CDA expression (or a CDA-knockout variant).
Experimental Data Summary
The following table summarizes typical comparative IC50 data. Note the "Resistance Factor" (RF), which is the critical metric for statistical comparison.
| Parameter | Cell Line Phenotype | Cytarabine (Ara-C) | N4-dimethyl-Ara-C | Statistical Interpretation |
| IC50 (nM) | CDA-Low (Baseline) | 15 ± 3 | 45 ± 5 | N4-dimethyl is intrinsically less potent (requires higher dose). |
| IC50 (nM) | CDA-High (Resistant) | 850 ± 90 | 55 ± 6 | Ara-C loses efficacy (56x shift); N4-dimethyl retains efficacy. |
| Resistance Factor | (IC50 High / IC50 Low) | 56.6 | 1.2 | Key Efficacy Metric |
Statistical Methodology for IC50 Comparison
Do not rely solely on overlapping confidence intervals. Use the Extra Sum-of-Squares F-Test to compare non-linear regression models.
-
Null Hypothesis (
): One curve fits both datasets (Ara-C in CDA-Low vs. Ara-C in CDA-High). -
Alternative Hypothesis (
): Two separate curves are required. -
Execution:
-
Fit a 4-parameter logistic model (Hill equation) to the data:
-
Compare the LogIC50 parameters.
-
For N4-dimethyl-Ara-C, the
should not be rejected between CDA-Low and CDA-High lines (indicating stability), whereas for Ara-C, it must be rejected with .
-
Pharmacokinetic Stability Analysis (Ex Vivo)
The "efficacy" of this molecule is a function of time.[1][2] Therefore, static IC50s are insufficient. You must analyze deamination kinetics .
Data Presentation: Half-Life Extension
| Compound | Matrix | Rate Constant ( | ||
| Ara-C | Human Plasma | 12.5 | 0.055 | 0.98 |
| N4-dimethyl-Ara-C | Human Plasma | > 240 | < 0.003 | 0.96 |
Statistical Protocol for Decay Kinetics
To prove superiority, model the concentration-time profile using Non-Linear Regression (One-Phase Decay) .
Equation:
Analysis Steps:
-
Transform Data: Plot Concentration vs. Time.
-
Model Selection:
-
Ara-C: Often fits a Two-Phase Decay (rapid distribution + elimination).
-
N4-dimethyl-Ara-C: Likely fits a One-Phase Decay (due to slower clearance).
-
-
AICc Comparison: Use Akaike Information Criterion (AICc) to determine if the N4-dimethyl curve is significantly different from the Ara-C curve.
-
Result: A statistically significant difference in the rate constant (
) confirms the mechanism of action.
-
Experimental Protocols
Protocol A: Differential Cytotoxicity Assay (CDA +/-)
Validates the resistance to enzymatic degradation.
-
Cell Seeding: Seed HL-60 (CDA+) and HL-60/CDA- (knockout) cells at 5,000 cells/well in 96-well plates.
-
Equilibration: Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment:
-
Prepare serial dilutions (1 nM to 100 µM) of Ara-C and N4-dimethyl-Ara-C.
-
Perform in technical triplicates and biological duplicates.
-
-
Incubation: Incubate for 72 hours (covering ~3 cell cycles).
-
Readout: Add CellTiter-Glo or MTT reagent. Read luminescence/absorbance.
-
Normalization: Normalize to Vehicle Control (0%) and Triton-X Lysis (100% kill).
Protocol B: Ex Vivo Deamination Assay
Directly measures the stability of the N4-dimethyl bond.
-
Matrix Preparation: Collect fresh human plasma (heparinized) or purify recombinant human CDA.
-
Spike: Add compound to plasma at a final concentration of 10 µM.
-
Sampling:
-
Aliquot 100 µL at T=0, 15, 30, 60, 120, 240 mins.
-
Immediately quench with 300 µL ice-cold Acetonitrile (precipitates proteins/enzymes).
-
-
Analysis:
-
Centrifuge (10,000 x g, 10 min).
-
Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS.
-
Tracking: Monitor disappearance of Parent (N4-dimethyl) and appearance of Metabolite (Ara-U).
-
Statistical Decision Tree for Efficacy Data
Use this workflow to select the correct statistical test for your N4-dimethyl-Ara-C data.
Figure 2: Statistical decision matrix for analyzing nucleoside analog efficacy.
References
-
Rentsch, K. M., et al. (1992).[1] Pharmacokinetics of N4-octadecyl-1-beta-D-arabinofuranosylcytosine in plasma and whole blood after intravenous and oral administration to mice.[1][2] Cancer Chemotherapy and Pharmacology. Link
-
Aoshima, M., et al. (1977). N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent.[3] Cancer Research.[1][3][4] Link
-
Kimura, K., et al. (1981).[4] Phase I-II study of N4-behenoyl-1-beta-D-arabinofuranosylcytosine.[4] Recent Results in Cancer Research. Link
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Link
-
Funato, T., et al. (1995). Sensitivity and metabolism of 1-beta-D-arabinofuranosylcytosine in Down syndrome cells. Blood. Link
Sources
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- 2. Pharmacokinetics of N4-octadecyl-1-beta-D-arabinofuranosylcytosine in plasma and whole blood after intravenous and oral administration to mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N4-Behenoyl-1-beta-D-arabinofuranosylcytosine as a potential new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I--II study of N4-behenoyl-1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine: A Protocol Rooted in Safety and Efficacy
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for both the potential of our discoveries and the hazards they may present. The compound 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine, a derivative of the well-established antineoplastic and antiviral agent Cytarabine (Ara-C), must be approached with the highest level of caution.[1][2][3] Its structural similarity to a potent cytotoxic drug means we must assume it carries similar risks, including potential carcinogenicity, mutagenicity, and teratogenicity.[4][5][6]
This guide provides a comprehensive, safety-first operational plan for handling this compound. It moves beyond a simple checklist to instill a deep understanding of why each step is critical, ensuring the protection of personnel, the integrity of the experiment, and the safety of our shared environment.
The Hierarchy of Control: Our Foundational Safety Principle
Before we address personal protective equipment, we must acknowledge the hierarchy of controls. While we cannot eliminate or substitute this specific molecule in our research, we can and must implement robust engineering and administrative controls. All handling of this compound, particularly in its powdered form, must occur within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to contain any aerosols or dust.[5] Administrative controls, such as restricting access to the handling area and providing comprehensive training, are equally vital.[7]
Personal Protective Equipment (PPE): Your Last, Most Critical Line of Defense
PPE is not a substitute for robust engineering controls but is an essential barrier against exposure. The following protocol is designed to be a self-validating system, where each step logically builds upon the last to ensure comprehensive protection.
PPE Selection and Rationale
The selection of appropriate PPE is paramount. Each component has a specific role in preventing the primary routes of exposure: inhalation, skin absorption, and ingestion.[4][5]
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free nitrile or neoprene gloves (meeting ASTM D6978 standard).[8][9] | Provides a tested barrier against cytotoxic drug permeation. Powder-free design prevents aerosolization of contaminated particles.[10] |
| Gowning | Disposable, solid-front, low-permeability gown with long sleeves and tight-fitting (knit or elastic) cuffs.[7][11] | Protects skin and personal clothing from contamination. The solid front and cuffed sleeves create a continuous barrier. |
| Eye & Face Protection | Safety glasses with side shields (minimum). A full-face shield is required when there is a risk of splashing.[5][8][9] | Protects mucous membranes of the eyes from splashes or aerosols. |
| Respiratory Protection | NIOSH-approved N95 respirator or higher.[5][7] | Essential when handling the solid compound outside of a containment device or during a large spill cleanup to prevent inhalation of hazardous particles. |
| Additional Protection | Disposable over sleeves and shoe covers.[7][8] | Provides an extra layer of protection for high-contact areas (forearms) and prevents tracking contamination out of the work area. |
Donning and Doffing: A Deliberate, Procedural Approach
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: The sequential process for donning PPE before handling cytotoxic compounds.
Doffing (Removing) PPE: The Contamination Roll-Off Technique The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves or bare hands, once de-gowned).
-
Outer Gloves: Remove the first layer of gloves. Grasp the outside of one glove at the cuff and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off over the first glove. Discard immediately into a designated cytotoxic waste container.[8]
-
Face Shield/Goggles: Handle by the "clean" headband or earpieces.
-
Gown and Over sleeves: Untie the gown. Peel it away from the body, rolling it downward and turning it inside out to contain the contamination.[8]
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Respirator and Shoe Covers: Remove these last, touching only the straps or clean surfaces.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[8]
Operational Plan: A Step-by-Step Guide to Safe Handling
-
Preparation: Before bringing the compound into the BSC, decontaminate the exterior of the vial. Place a disposable, plastic-backed absorbent pad on the work surface. This pad will contain minor spills and will be disposed of as cytotoxic waste.
-
Weighing: If possible, weigh the powdered compound directly within the BSC. If an external balance must be used, tare a sealed container, add the compound within the BSC, seal the container, decontaminate its exterior, and then weigh it. This prevents contamination of the balance.
-
Reconstitution: Use Luer-lock syringes and needles to prevent accidental disconnection.[11] When withdrawing from a vial, use a technique that avoids pressurization to minimize aerosol generation. Slowly add the diluent, allowing it to run down the side of the vial.
-
Experimentation: Keep all materials that have come into contact with the drug within the BSC. When finished, all disposable items are considered cytotoxic waste.
Disposal Plan: Ensuring a Safe End-of-Life
All materials contaminated with 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine are classified as cytotoxic waste and must be segregated from other waste streams.[10][12]
-
Containment: Use designated, clearly labeled, puncture-proof, and leak-proof cytotoxic waste containers (often purple).[13][14]
-
Sharps: All needles and syringes must be placed directly into a cytotoxic sharps container.[13]
-
PPE and Consumables: All used gowns, gloves, pads, and other disposable labware go into the cytotoxic waste bin.[12]
-
Final Disposal: Cytotoxic waste must be destroyed via high-temperature incineration at an EPA-licensed facility.[13][14][15] It must never be autoclaved or sent to a landfill.[15]
-
Decontamination of Reusable Items: Non-disposable items like glassware should be submerged in a suitable decontamination solution, then washed thoroughly by a trained employee wearing appropriate PPE (double gloves, gown, eye protection).[5]
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an exposure or spill is critical. A dedicated cytotoxic spill kit must be readily available.[9]
Spill Management
-
Small Spill (<5 mL) inside a BSC:
-
Large Spill (>5 mL) or any spill outside a BSC:
Personnel Exposure
-
Skin Contact: Immediately remove the contaminated PPE. Wash the affected skin with soap and water for at least 15 minutes.[5]
-
Eye Contact: Proceed immediately to an eyewash station and flush the eye(s) for at least 15 minutes, holding the eyelids open.[5]
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and ensure the Safety Data Sheet (SDS) for the compound is available for the medical professionals.[5][16]
This comprehensive guide provides the necessary framework for handling 1-(β-D-arabinofuranosyl)-N4-dimethylcytosine. By understanding the rationale behind each step, we transform a list of rules into a deeply ingrained culture of safety, enabling us to pursue our research with confidence and integrity.
References
-
Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.). Great Ormond Street Hospital for Children. Retrieved March 7, 2024, from [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved March 7, 2024, from [Link]
-
SOP for Cytotoxic Agent and Chemotherapeutic drugs use in research. (n.d.). University of North Texas Health Science Center. Retrieved March 7, 2024, from [Link]
-
GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. (n.d.). University of California, Santa Cruz. Retrieved March 7, 2024, from [Link]
-
Cytotoxic Waste - FAQ. (2024, August 4). Medical-Waste-Disposal.com. Retrieved March 7, 2024, from [Link]
-
Technical Services - Disposal of Cytotoxic Waste. (2023, October 26). YouTube. Retrieved March 7, 2024, from [Link]
-
1-β-D-Arabinofuranosylcytosine - CAS 147-94-4 - Calbiochem. (n.d.). Merck Millipore. Retrieved March 7, 2024, from [Link]
-
Cytotoxic Waste Disposal & Management Services. (n.d.). Cleanaway Daniels Health. Retrieved March 7, 2024, from [Link]
-
Hazardous and cytotoxic drugs: Safety considerations. (2022, November 25). Hospital News. Retrieved March 7, 2024, from [Link]
-
Safe handling of cytotoxics: guideline recommendations. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2024, from [Link]
-
UH Guideline for Chemotherapy and Other Hazardous Drugs. (n.d.). University of Houston. Retrieved March 7, 2024, from [Link]
-
1-(b-D-Arabinofuranosyl)cytosine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank. Retrieved March 7, 2024, from [Link]
-
Management of Waste. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. Retrieved March 7, 2024, from [Link]
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- 3. 1-β-D-Arabinofuranosylcytosine | CAS 147-94-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. safety.caltech.edu [safety.caltech.edu]
- 6. hospitalnews.com [hospitalnews.com]
- 7. unthealth.edu [unthealth.edu]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]
- 10. uh.edu [uh.edu]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acewaste.com.au [acewaste.com.au]
- 13. glyconllc.com [glyconllc.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
